2-(2-Ethoxyphenoxy)acetic acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
2-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)/i1D3,2D2 |
InChI Key |
MZQTVOLNWAPPBT-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Deuterated 2-(2-Ethoxyphenoxy)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), has emerged as a valuable strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the physicochemical properties of deuterated 2-(2-Ethoxyphenoxy)acetic acid, specifically 2-(2-Ethoxyphenoxy)acetic acid-d5. Understanding these properties is critical for formulation development, analytical method development, and predicting the in vivo behavior of this isotopically labeled compound. This document summarizes available data, provides estimations based on known isotope effects, and details experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
The introduction of deuterium into the ethoxy group of 2-(2-Ethoxyphenoxy)acetic acid results in this compound. While specific experimental data for this deuterated compound is limited in publicly available literature, we can compile known information and provide estimations based on established principles of deuterium isotope effects.
Table 1: Summary of Physicochemical Data
| Property | 2-(2-Ethoxyphenoxy)acetic acid (Non-deuterated) | This compound (Deuterated) |
| Molecular Formula | C₁₀H₁₂O₄[1] | C₁₀H₇D₅O₄[2][3] |
| Molecular Weight | 196.20 g/mol [1] | 201.23 g/mol [2][3] |
| CAS Number | 3251-30-7[4] | 2708280-58-2[2][4] |
| Melting Point | Data not available | Estimated to be slightly different from the non-deuterated form. Deuteration can cause a decrease in melting point.[5] |
| pKa | Data not available | Estimated to be slightly higher than the non-deuterated form. Deuteration generally decreases the acidity of carboxylic acids.[6][7][8][9] |
| logP (Octanol/Water) | Data not available | Estimated to be similar to the non-deuterated form, with potential minor variations. |
| Aqueous Solubility | Data not available | Estimated to be slightly different from the non-deuterated form. The effect of deuteration on solubility can vary.[10] |
Note on Estimated Values: The melting point of deuterated compounds can be influenced by changes in crystal lattice packing due to the shorter and stronger carbon-deuterium bonds[5]. For carboxylic acids, deuteration typically leads to a slight decrease in acidity, resulting in a higher pKa value[6][7][8][9]. The impact on logP and aqueous solubility is generally small but can be influenced by subtle changes in intermolecular interactions[10].
Experimental Protocols
Accurate determination of the physicochemical properties of deuterated 2-(2-Ethoxyphenoxy)acetic acid requires specific experimental procedures. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Protocol:
-
A precise amount of the deuterated acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
The solution is placed in a thermostatted vessel at a specific temperature (e.g., 25 °C).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.[11][12][13][14]
logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method[15][16][17][18][19].
Protocol:
-
Water and n-octanol are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of the deuterated acid is dissolved in one of the phases (typically the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.
-
The mixture is shaken gently for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
The funnel is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. logP is the logarithm of P.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound-产品信息-Felix [felixbio.cn]
- 4. (2-Ethoxy-d5-phenoxy)acetic Acid | LGC Standards [lgcstandards.com]
- 5. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 12. byjus.com [byjus.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Technical Guide: Isotopic Purity and Enrichment of 2-(2-Ethoxyphenoxy)acetic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 2-(2-Ethoxyphenoxy)acetic acid-d5. It includes key specifications, detailed analytical methodologies for determining isotopic enrichment, and a proposed synthetic pathway.
Introduction
This compound is the deuterium-labeled version of 2-(2-Ethoxyphenoxy)acetic acid. Stable isotope-labeled compounds like this are crucial tools in drug development and metabolic research. They are primarily used as internal standards for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and as tracers to elucidate metabolic pathways of drug candidates. The incorporation of deuterium (B1214612) can also intentionally alter the pharmacokinetic profiles of drugs, a strategy known as "deuterium switching".[1][2] Accurate characterization of the isotopic purity and the precise level of deuterium enrichment is critical for the reliability of experimental results.
Compound Specifications
Commercially available this compound is characterized by high isotopic and chemical purity. The key specifications are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀D₅H₇O₄ | [2][3] |
| Molecular Weight | 201.23 g/mol | [2][3][4] |
| CAS Number | 2708280-58-2 | [2][3][4] |
| Isotopic Enrichment | ≥ 99 atom % D | [4][5] |
| Chemical Purity | ≥ 98% | [5] |
Analytical Methodologies for Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of deuterated compounds relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic enrichment by differentiating between the masses of the deuterated and non-deuterated isotopologues.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the full scan mass spectrum in the relevant mass range for the molecule.
-
Data Analysis:
-
Identify the ion corresponding to the deuterated molecule and its non-deuterated counterpart.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the relative abundances of the H/D isotopolog ions. Corrections for the natural abundance of isotopes (e.g., ¹³C) should be applied for accurate quantification.
-
The workflow for this process is illustrated in the diagram below.
Caption: Workflow for Isotopic Purity Analysis by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, is another essential tool for determining isotopic enrichment and confirming the position of deuterium labeling.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound and a suitable internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons in the ethoxy group (if any residual protons are present) and compare them to the integration of a known, non-deuterated portion of the molecule or the internal standard.
-
The reduction in the integral of the ethoxy group protons directly relates to the degree of deuteration.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal at the chemical shift corresponding to the ethoxy group confirms the location of the deuterium labels. The integral of this signal can be used for quantification.
-
The logical relationship for NMR-based isotopic purity determination is shown below.
Caption: Logic Diagram for NMR-based Isotopic Purity Assessment.
Proposed Synthetic Route
A plausible synthetic route for this compound involves the Williamson ether synthesis using a deuterated ethylating agent. The following is a proposed experimental protocol based on general synthetic methodologies.
-
Starting Materials:
-
Ethyl 2-hydroxyphenoxyacetate
-
Bromoethane-d5 (B31941) (or another suitable deuterated ethylating agent)
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetone (B3395972) or acetonitrile)
-
-
Reaction:
-
In a round-bottom flask, dissolve ethyl 2-hydroxyphenoxyacetate and potassium carbonate in the chosen solvent.
-
Add bromoethane-d5 to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting ethyl 2-(2-ethoxyphenoxy-d5)acetate by column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol (B145695) and an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The proposed synthetic workflow is outlined in the diagram below.
Caption: Proposed Synthetic Workflow for this compound.
Conclusion
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. data.epo.org [data.epo.org]
- 3. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Technical Guide to the Solubility and Stability of 2-(2-Ethoxyphenoxy)acetic acid-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the critical physicochemical properties of 2-(2-Ethoxyphenoxy)acetic acid-d5, a deuterated analogue often utilized as an internal standard in pharmacokinetic and metabolic studies. A comprehensive search of publicly available literature and databases reveals a notable absence of quantitative data regarding the solubility and stability of this compound in common organic solvents. In light of this, this document provides a detailed set of experimental protocols to enable researchers to determine these essential parameters. The methodologies outlined herein are designed to be practical and reproducible, empowering scientific professionals to generate the necessary data for their specific research and development needs. This guide includes protocols for both equilibrium solubility assessment and a comprehensive stability evaluation through forced degradation studies, complete with analytical method recommendations.
Introduction
This compound is the deuterium-labeled form of 2-(2-Ethoxyphenoxy)acetic acid. Stable isotope-labeled compounds are indispensable tools in drug discovery and development, primarily serving as internal standards for quantitative analysis by mass spectrometry (MS) due to their chemical identity and mass difference from the unlabeled analyte.[1][2] The accuracy and reliability of such analytical methods are predicated on the known solubility and stability of the standard in the solvents used for sample preparation and analysis.
Solubility Assessment Protocol
The solubility of a compound in a given solvent is a fundamental property that dictates its handling, formulation, and application in various experimental settings. The following protocol describes a method for determining the equilibrium solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound
-
Organic solvents (e.g., Methanol, Ethanol, Acetonitrile (B52724), Dimethyl sulfoxide (B87167) (DMSO), Acetone, Dichloromethane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV or MS detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount (e.g., 10 mg) of this compound.
-
Add a known volume (e.g., 1 mL) of each organic solvent to the respective vials.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards.
-
Prepare serial dilutions of the filtered supernatant from each solvent.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method. A general-purpose reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original undiluted supernatant by multiplying by the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
The determined solubility data should be summarized in a clear and concise table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
Stability Assessment Protocol (Forced Degradation)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. This protocol outlines a systematic approach to assess the stability of this compound in solution under various stress conditions.
Materials and Equipment
-
This compound
-
Selected organic solvent (in which the compound is soluble and stable under ambient conditions)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Oven
-
HPLC system with a photodiode array (PDA) detector or MS detector
-
pH meter
Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study.
References
Decoding the Certificate of Analysis: A Technical Guide to 2-(2-Ethoxyphenoxy)acetic acid-d5
For researchers, scientists, and professionals in drug development, understanding the quality and purity of isotopically labeled compounds is paramount. The Certificate of Analysis (CoA) for a compound like 2-(2-Ethoxyphenoxy)acetic acid-d5 serves as a critical document, providing a comprehensive summary of its identity, purity, and isotopic enrichment. This guide offers an in-depth exploration of a typical CoA for this deuterated standard, detailing the analytical techniques employed and the significance of the data presented.
Compound Identity and Specifications
A Certificate of Analysis begins by unequivocally identifying the compound. This section includes fundamental information that confirms the material's identity.
| Parameter | Specification |
| Compound Name | This compound |
| CAS Number | 2708280-58-2[1][2][3] |
| Molecular Formula | C₁₀H₇D₅O₄[2] |
| Molecular Weight | 201.23 g/mol [2][3][4] |
| Appearance | White to off-white solid |
| Storage Conditions | Store at room temperature[4] |
Quantitative Analysis: Purity and Isotopic Enrichment
The core of the CoA lies in the quantitative data that attests to the compound's quality. This data is typically presented in a tabular format, allowing for a clear assessment of its suitability for research applications.
| Analytical Test | Methodology | Result |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98.0% |
| Isotopic Enrichment | Mass Spectrometry (MS) or ¹H-NMR | ≥99 atom % D[4] |
| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | Conforms to specification |
| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |
Experimental Protocols: A Closer Look at the Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the results presented on a Certificate of Analysis.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the chemical purity of a compound by separating it from any non-labeled or other impurities.
-
Principle: The deuterated compound is dissolved in a suitable solvent and injected into a liquid chromatograph. The sample is then pumped through a column packed with a stationary phase. By varying the composition of the mobile phase, components of the mixture are separated based on their differential partitioning between the mobile and stationary phases. A detector at the end of the column measures the concentration of the eluting components.
-
Typical Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a specific wavelength (e.g., 275 nm).
-
Quantification: The area of the main peak corresponding to this compound is compared to the total area of all peaks to determine the chemical purity.
-
Isotopic Enrichment by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Determining the extent and location of deuterium (B1214612) labeling is critical for the utility of an isotopically labeled standard. Both Mass Spectrometry and NMR Spectroscopy are powerful tools for this purpose.[5][6]
-
Mass Spectrometry (MS):
-
Principle: High-resolution mass spectrometry (HRMS) is used to determine the isotopic distribution of the compound.[7][8] The mass spectrometer separates ions based on their mass-to-charge ratio. By analyzing the relative intensities of the peaks corresponding to the deuterated and non-deuterated species, the isotopic enrichment can be calculated.
-
Typical Protocol:
-
Ionization Source: Electrospray Ionization (ESI).
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
-
Data Analysis: The relative abundance of the ion corresponding to the d5-labeled compound is compared to the ions of lower deuteration levels (d0 to d4).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H-NMR (Proton NMR) can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the protons that have been replaced by deuterium.
-
Typical Protocol:
-
Solvent: A deuterated solvent that does not contain signals in the region of interest (e.g., DMSO-d6).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The integral of the remaining proton signals at the ethoxy group is compared to the integral of a non-deuterated portion of the molecule (e.g., aromatic protons) to calculate the percentage of deuteration.
-
-
Visualizing the Analytical Workflow and Data Relationships
To better understand the process and logic behind a Certificate of Analysis, the following diagrams illustrate the typical workflow and the interplay between different analytical tests.
References
- 1. (2-Ethoxy-d5-phenoxy)acetic Acid | LGC Standards [lgcstandards.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound [chembk.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. benchchem.com [benchchem.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for High-Purity 2-(2-Ethoxyphenoxy)acetic acid-d5
For researchers, scientists, and drug development professionals requiring high-purity 2-(2-Ethoxyphenoxy)acetic acid-d5, a deuterated analog of 2-(2-ethoxyphenoxy)acetic acid, several commercial suppliers offer this stable isotope-labeled compound. It serves as an invaluable internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise quantification in complex biological matrices.
Commercial Availability
A number of chemical suppliers provide this compound, often with high isotopic purity. Below is a summary of offerings from prominent vendors.
| Supplier | Product Number | Isotopic Purity | Molecular Weight | CAS Number | Additional Information |
| MedChemExpress | HY-W131158S | Not specified | 201.23 | 2708280-58-2 | For research use only.[1][2] |
| CDN Isotopes | D-7542 | 99 atom % D | 201.23 | 2708280-58-2 | Store at room temperature.[3] |
| LGC Standards | TRC-E879502 | Not specified | 201.23 | 2708280-58-2 | Stable isotope-labeled compound. |
| Felix Chemical | F638141 | Not specified | 201.23 | 2708280-58-2 | Deuterated form of 2-(2-Ethoxyphenoxy)acetic acid.[4] |
| AXEL | 85-4897-59 | Not specified | 201.23 | - | Highly Purified Grade.[5] |
Synthesis and Purification
While specific, proprietary synthesis and purification protocols for this compound are not publicly disclosed by suppliers, a general understanding can be derived from established methods for synthesizing deuterated compounds and purifying carboxylic acids.
Plausible Synthetic Approach
A plausible synthetic route would involve the Williamson ether synthesis, a well-established method for forming ethers. The key step is the introduction of the deuterated ethyl group.
-
Preparation of Deuterated Ethylating Agent: A deuterated ethyl halide (e.g., bromoethane-d5) would be used as the key labeling reagent. This is commercially available from various suppliers of deuterated compounds.
-
Williamson Ether Synthesis: Catechol (1,2-dihydroxybenzene) would be selectively protected on one hydroxyl group. The remaining free hydroxyl group would then be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide. This alkoxide is then reacted with bromoethane-d5 (B31941) to yield 2-(ethoxy-d5)phenol.
-
Carboxylation: The resulting 2-(ethoxy-d5)phenol is then reacted with a haloacetic acid (e.g., chloroacetic acid) or an ester thereof in the presence of a base. Subsequent hydrolysis of the ester (if used) would yield the final product, this compound.
Purification of the Final Product
High purity is paramount for an internal standard. Purification of the final carboxylic acid product would likely involve the following steps:
-
Extraction: The crude product would be subjected to acid-base extraction. The carboxylic acid can be dissolved in an aqueous base, washed with an organic solvent to remove neutral and basic impurities, and then re-precipitated by adding acid.[5]
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid carboxylic acids.[5]
-
Chromatography: For achieving very high purity, reversed-phase high-performance liquid chromatography (HPLC) is a common final purification step for polar compounds like carboxylic acids.[6]
Quality Control and Analysis
Rigorous quality control is essential to validate the identity, purity, and isotopic enrichment of this compound.
Identity and Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons in the ethoxy group, while ¹³C NMR would confirm the carbon skeleton. The presence of deuterium would be evident from the absence of corresponding proton signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the exact mass of the deuterated compound and thus its elemental composition.[7] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing chemical purity. A high-purity sample should exhibit a single major peak.
-
Gas Chromatography (GC): If the compound is sufficiently volatile or can be derivatized, GC can also be used to determine purity.
Isotopic Enrichment
-
Mass Spectrometry (MS): The isotopic enrichment (the percentage of molecules containing the desired number of deuterium atoms) is determined by mass spectrometry. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d5 species compared to d0, d1, d2, d3, and d4 species can be quantified. An isotopic enrichment of ≥98% is typically desired for high-quality internal standards.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of a batch of high-purity this compound.
Application in a Hypothetical Signaling Pathway Context
While 2-(2-Ethoxyphenoxy)acetic acid itself is not a well-known signaling molecule, its structural motif, a phenoxyacetic acid, is found in some biologically active compounds. For illustrative purposes, we can consider a hypothetical scenario where a drug candidate with a similar core structure modulates a signaling pathway. The deuterated version would be essential for pharmacokinetic and metabolism studies of such a candidate.
In such a drug development program, this compound would be used as an internal standard to precisely measure the concentration of the active drug in biological samples (e.g., plasma, tissue) during preclinical and clinical studies. This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
The Metabolic Journey of Tamsulosin: A Technical Guide to the Formation of 2-(2-Ethoxyphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the metabolic pathway of tamsulosin (B1681236), a selective alpha-1 adrenergic receptor antagonist, leading to the formation of its metabolite, 2-(2-Ethoxyphenoxy)acetic acid (AM-1). This document provides a comprehensive overview of the enzymatic processes, quantitative metabolic data, and detailed experimental protocols relevant to the study of this biotransformation.
Introduction
Tamsulosin is a widely prescribed therapeutic agent for the treatment of benign prostatic hyperplasia. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, a significant aspect of which is its metabolism. The biotransformation of tamsulosin is primarily hepatic, mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[1][2] This guide focuses on the specific metabolic cascade that results in the production of 2-(2-Ethoxyphenoxy)acetic acid, a notable metabolite of tamsulosin. Understanding this pathway is crucial for a complete comprehension of tamsulosin's disposition in the body and for predicting potential drug-drug interactions.
The Metabolic Pathway: From Tamsulosin to 2-(2-Ethoxyphenoxy)acetic acid
The conversion of tamsulosin to 2-(2-Ethoxyphenoxy)acetic acid (AM-1) is a multi-step process predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The pathway involves two primary reactions: O-deethylation followed by oxidative deamination.
First, tamsulosin undergoes O-deethylation, where the ethyl group is cleaved from the ethoxyphenoxy moiety. This reaction is catalyzed by CYP3A4 and results in the formation of the M-1 metabolite, 5-[(2R)-2-{[2-(2-hydroxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonamide.[1]
Subsequently, the M-1 metabolite undergoes oxidative deamination, also primarily mediated by CYP3A4, to yield 2-(2-Ethoxyphenoxy)acetic acid (AM-1).[1] This step involves the removal of the amino group and its replacement with a carboxylic acid function.
Quantitative Metabolic Data
The excretion of tamsulosin and its metabolites has been quantified in human studies. Following a single oral administration of radiolabeled tamsulosin, a significant portion of the dose is recovered in the urine as metabolites. The following table summarizes the urinary excretion of unchanged tamsulosin and its major metabolites.
| Compound | Percentage of Administered Dose Excreted in Urine[3] |
| Unchanged Tamsulosin | 8.7% |
| Sulphate of O-deethylated metabolite (M-1-Sul) | 15.7% |
| o-ethoxyphenoxy acetic acid (AM-1) | 7.5% |
Experimental Protocols
The elucidation of the metabolic pathway of tamsulosin has been made possible through various in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Metabolism of Tamsulosin using Human Liver Microsomes
This protocol describes the incubation of tamsulosin with human liver microsomes to identify and characterize its metabolites.
Materials:
-
Tamsulosin
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare the incubation mixture in a microcentrifuge tube containing phosphate buffer (100 mM, pH 7.4), human liver microsomes (1.0 mg/mL), and tamsulosin (10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to identify and quantify the metabolites formed.
Quantification of Tamsulosin and Metabolites in Human Urine by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of tamsulosin and its metabolites in human urine samples.
Materials:
-
Urine samples from subjects administered tamsulosin
-
Tamsulosin, M-1, and AM-1 analytical standards
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Solid-phase extraction (SPE) cartridges
-
Methanol (B129727), Acetonitrile, Formic Acid, Ammonium (B1175870) Acetate
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples to remove any particulate matter.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes (tamsulosin and its metabolites) with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to separate the analytes and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for tamsulosin, M-1, AM-1, and the internal standard.
-
-
-
Quantification: Construct calibration curves using the analytical standards and quantify the concentrations of tamsulosin and its metabolites in the urine samples based on the peak area ratios relative to the internal standard.
Logical Workflow for Tamsulosin Metabolism Analysis
The following diagram illustrates the logical workflow for investigating the metabolism of tamsulosin, from initial in vitro screening to in vivo sample analysis.
References
Mass Spectrometry Fragmentation Analysis of 2-(2-Ethoxyphenoxy)acetic acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(2-Ethoxyphenoxy)acetic acid-d5. The information presented herein is intended to support researchers and scientists in the fields of analytical chemistry, drug metabolism, and pharmacokinetic studies. This document outlines a proposed fragmentation pathway, presents hypothetical quantitative data, and details a robust experimental protocol for the analysis of this deuterated compound.
Introduction
2-(2-Ethoxyphenoxy)acetic acid is a compound of interest in various research domains. The deuterated form, this compound, serves as a valuable internal standard for quantitative mass spectrometry assays, enabling precise and accurate measurements in complex biological matrices. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for method development, metabolite identification, and structural elucidation. This guide proposes a fragmentation pattern based on established principles of mass spectrometry for aromatic ethers and carboxylic acids.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, is expected to be driven by the presence of the carboxylic acid and ether functional groups. The deuterium (B1214612) labeling on the terminal ethyl group provides a unique signature for tracking this part of the molecule through the fragmentation cascade.
Upon collisional activation, the deprotonated molecule [M-H]⁻ is anticipated to undergo a series of characteristic fragmentation reactions. The primary cleavage is predicted to occur at the ether linkages and through the loss of the carboxyl group.
A proposed fragmentation pathway is illustrated in the diagram below, followed by a table summarizing the predicted major fragment ions.
Caption: Proposed ESI-MS/MS fragmentation pathway of deprotonated this compound.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed chemical formulas. The relative abundance is a hypothetical value to guide interpretation.
| Fragment Ion | Proposed Formula | Predicted m/z | Hypothetical Relative Abundance (%) |
| [M-H]⁻ | C₁₀H₆D₅O₄⁻ | 200.1 | 100 |
| Fragment 1 | C₈H₆DO₃⁻ | 152.0 | 85 |
| Fragment 2 | C₆H₅O⁻ | 93.0 | 60 |
| Fragment 3 | C₁₀H₆D₅O₂⁻ | 180.1 | 45 |
| Fragment 4 | C₂D₅O⁻ | 50.1 | 30 |
Experimental Protocol
This section details a representative experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727). Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), employ a protein precipitation or solid-phase extraction method for sample cleanup. Spike the appropriate amount of the deuterated internal standard into the sample before extraction.
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Collision Gas: Argon.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for qualitative fragmentation analysis.
4. Data Analysis:
-
Process the acquired data using the instrument manufacturer's software.
-
For quantitative analysis, construct a calibration curve using the peak area ratios of the analyte to the deuterated internal standard.
-
For qualitative analysis, compare the experimental fragmentation pattern with the proposed pathway and reference spectra if available.
Logical Workflow for Fragmentation Analysis
The following diagram illustrates the logical workflow for the fragmentation analysis of this compound.
Caption: Logical workflow for the mass spectrometric analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the anticipated mass spectrometric fragmentation of this compound. The proposed fragmentation pathway, quantitative data, and experimental protocol serve as a valuable resource for researchers and scientists working with this compound. It is important to note that the presented fragmentation pattern is a theoretical model and may be subject to variation based on the specific instrumentation and experimental conditions employed. Experimental verification is recommended to confirm the proposed fragmentation pathways.
An In-depth Technical Guide to the NMR Spectroscopy of Deuterated Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of deuterated phenoxyacetic acid derivatives. It is designed to be a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and metabolic research. This document details experimental protocols, presents quantitative data, and visualizes key concepts and workflows.
Introduction to NMR Spectroscopy of Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures and dynamics. The substitution of hydrogen (¹H) with its stable isotope, deuterium (B1214612) (²H or D), in molecules like phenoxyacetic acid offers significant advantages in NMR studies. Deuteration can simplify complex proton (¹H) NMR spectra, enable the study of kinetic isotope effects, and serve as a tracer in metabolic pathway investigations. This guide will explore the NMR characteristics of phenoxyacetic acid and its deuterated analogues, providing practical guidance for their analysis.
Quantitative NMR Data
Table 1: ¹H NMR Chemical Shifts (δ) of Phenoxyacetic Acid
| Proton | Phenoxyacetic Acid in CDCl₃ (ppm) [1] | Phenoxyacetic Acid in D₂O (ppm) [2][3] | Expected Effect of Deuteration on ¹H Spectrum |
| H-2', H-6' | 6.91 | 6.953 | Disappearance of signal upon deuteration of the aromatic ring. |
| H-3', H-5' | 7.28 | 7.364 | Disappearance of signal upon deuteration of the aromatic ring. |
| H-4' | 7.01 | 7.039 | Disappearance of signal upon deuteration of the aromatic ring. |
| -OCH₂- | 4.67 | 4.478 | Signal remains, may show slight upfield shift if adjacent to a deuterated position. |
| -COOH | ~11.0 (variable) | Not observed (exchanges with D₂O) | Disappearance of signal upon deuteration of the carboxylic acid. |
Table 2: ¹³C NMR Chemical Shifts (δ) of Phenoxyacetic Acid and Expected Isotope Effects
| Carbon | Phenoxyacetic Acid in D₂O (ppm) [2] | Expected Isotope Shift (Δδ) upon Deuteration (ppm) [4][5][6] |
| C-1' | 160.342 | -0.1 to -0.3 (for adjacent C-D bond) |
| C-2', C-6' | 117.124 | -0.1 to -0.3 (for C-D bond) |
| C-3', C-5' | 132.529 | -0.1 to -0.3 (for C-D bond) |
| C-4' | 124.130 | -0.1 to -0.3 (for C-D bond) |
| -OCH₂- | 69.286 | -0.1 to -0.3 (for C-D bond) |
| -COOH | 179.698 | -0.05 to -0.15 (two-bond isotope effect) |
Experimental Protocols
Synthesis of Deuterated Phenoxyacetic Acid (Illustrative Protocol)
While specific literature detailing the synthesis of various deuterated phenoxyacetic acid isotopologues is sparse, a general approach can be adapted from established methods for deuterating aromatic compounds and carboxylic acids[7].
Objective: To synthesize phenoxyacetic acid-d₅ (deuterated aromatic ring) and phenoxyacetic acid-d₁ (deuterated carboxylic acid).
Materials:
-
Phenol-d₆
-
Sodium chloroacetate (B1199739)
-
Sodium hydroxide (B78521)
-
Deuterium oxide (D₂O)
-
Hydrochloric acid (HCl)
-
Phenoxyacetic acid
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure for Phenoxyacetic Acid-d₅:
-
In a round-bottom flask, dissolve sodium hydroxide in water.
-
Add phenol-d₆ to the sodium hydroxide solution and stir until a homogenous solution of sodium phenoxide-d₅ is formed.
-
In a separate vessel, prepare a solution of sodium chloroacetate in water.
-
Add the sodium chloroacetate solution to the sodium phenoxide-d₅ solution.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the phenoxyacetic acid-d₅.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture).
-
Dry the product under vacuum.
Procedure for Phenoxyacetic Acid-d₁ (Carboxylic Acid Deuteration):
-
Dissolve phenoxyacetic acid in an excess of deuterium oxide (D₂O).
-
Stir the solution at room temperature for several hours to allow for H/D exchange of the acidic proton.
-
Remove the D₂O under reduced pressure.
-
Repeat the dissolution in D₂O and evaporation steps two more times to ensure a high level of deuteration.
-
Dry the final product under high vacuum.
Protocol for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the phenoxyacetic acid derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Relaxation delay (d1): 5 seconds (for quantitative measurements, should be at least 5 times the longest T₁).
-
Number of scans (ns): 8-16 for qualitative analysis; 64 or more for good signal-to-noise in quantitative analysis.
-
-
¹³C NMR:
-
Pulse sequence: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Relaxation delay (d1): 2-5 seconds (can be longer for quaternary carbons).
-
Number of scans (ns): 1024 or more, depending on the sample concentration.
-
Protocol for ²H (Deuterium) NMR Spectroscopy
²H NMR is essential for directly observing the deuterated positions in the molecule.
Sample Preparation:
-
Prepare a more concentrated sample (20-50 mg) in approximately 0.6 mL of a non-deuterated solvent (e.g., CHCl₃, DMSO-h₆)[8][9][10]. Using a protonated solvent prevents the solvent's deuterium signal from overwhelming the analyte's signal[8][10].
Instrument Parameters:
-
Spectrometer: A spectrometer equipped with a broadband probe capable of observing the ²H frequency.
-
Locking: The experiment must be run unlocked as there is no deuterated solvent for the lock system[9][10].
-
Shimming: Shimming can be performed on the ¹H signal of the solvent before switching to the ²H channel, or by observing the FID of the ²H signal directly[9].
-
Pulse sequence: A standard single-pulse experiment.
-
Chemical Shift Referencing: The chemical shift can be referenced to the natural abundance ²H signal of the protonated solvent, which will be at the same chemical shift as the residual proton signal[8].
-
Number of scans (ns): Typically requires a larger number of scans (e.g., 128 or more) due to the lower gyromagnetic ratio of deuterium compared to protons.
Visualizations of Workflows and Concepts
Experimental Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a deuterated phenoxyacetic acid derivative.
Metabolic Pathway Tracing with Deuterated Compounds
Deuterated compounds are valuable as non-radioactive tracers to study metabolic pathways in vivo and in vitro[11][12][13]. A deuterated substrate is introduced into a biological system, and its metabolic fate is tracked over time by monitoring the appearance of deuterium signals in downstream metabolites using NMR spectroscopy. The diagram below illustrates the general concept of using a deuterated acetate (B1210297) molecule to trace its entry into the Tricarboxylic Acid (TCA) cycle, a central metabolic hub. A similar approach could be employed with deuterated phenoxyacetic acid to investigate its metabolic breakdown and identify its metabolites.
Conclusion
The use of deuterated phenoxyacetic acid derivatives in conjunction with NMR spectroscopy provides a powerful toolkit for detailed chemical and biological investigations. This guide has outlined the fundamental NMR data, provided detailed experimental protocols for the synthesis and analysis of these compounds, and visualized key workflows. By leveraging the principles and methods described herein, researchers can effectively utilize deuterated phenoxyacetic acid derivatives to advance their studies in drug development, metabolism, and other scientific disciplines.
References
- 1. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]
- 2. bmse000742 Phenoxyacetic Acid at BMRB [bmrb.io]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609) [hmdb.ca]
- 4. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 9. cdn.dal.ca [cdn.dal.ca]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of 2-(2-Ethoxyphenoxy)acetic acid in Human Plasma using 2-(2-Ethoxyphenoxy)acetic acid-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2-Ethoxyphenoxy)acetic acid in human plasma. The method utilizes its stable isotope-labeled analog, 2-(2-Ethoxyphenoxy)acetic acid-d5, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies in drug development.
Introduction
In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and reliable results.[1] These internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[1] This co-behavior allows for effective compensation for variations during sample preparation and analysis, thereby minimizing matrix effects and improving data quality.[1] 2-(2-Ethoxyphenoxy)acetic acid is an analyte of interest in various research and development settings, and its deuterated form, this compound, serves as an ideal internal standard for its quantification. This note provides a comprehensive protocol for its analysis in human plasma.
Experimental Protocols
Materials and Reagents
-
2-(2-Ethoxyphenoxy)acetic acid analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-(2-Ethoxyphenoxy)acetic acid and this compound in methanol to obtain a final concentration of 1 mg/mL for each.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2-(2-Ethoxyphenoxy)acetic acid primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and working standard solutions at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or quality control sample.
-
Add 150 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Drying Gas Temp | 350°C |
| Nebulizer Gas | 40 psi |
| Capillary Voltage | -4000 V |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 2-(2-Ethoxyphenoxy)acetic acid | 195.1 | 121.1 | 100 | -15 |
| This compound | 200.1 | 126.1 | 100 | -15 |
Data Presentation and Results
The following tables summarize the expected quantitative performance of this method.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | R² |
| 2-(2-Ethoxyphenoxy)acetic acid | 1 - 1000 | Linear, 1/x weighting | >0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 3 | <10 | <10 | 90-110 |
| Medium | 100 | <10 | <10 | 90-110 |
| High | 800 | <10 | <10 | 90-110 |
LLOQ: Lower Limit of Quantification
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85-110 | 90-110 |
| High | 800 | 85-110 | 90-110 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of analyte and internal standard in the analytical process.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantification of 2-(2-Ethoxyphenoxy)acetic acid in human plasma. The use of the deuterated internal standard, this compound, is critical for correcting analytical variability and ensuring the accuracy and precision of the results. The simple protein precipitation sample preparation makes this method well-suited for routine analysis in a drug development environment.
References
Application Note: Quantitative Analysis of Tamsulosin and its Metabolites in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantitative analysis of tamsulosin (B1681236) and its major metabolites in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard (Tamsulosin-d5) for accurate and precise quantification. The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research involving tamsulosin.
Introduction
Tamsulosin is a selective alpha-1A adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia[1]. The efficacy and safety of tamsulosin are influenced by its pharmacokinetic profile, which is determined by its absorption, distribution, metabolism, and excretion. Tamsulosin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6[2][3][4][5]. The main metabolic pathways include O-deethylation (forming M-1), oxidative deamination (forming AM-1), and m-hydroxylation (forming M-3)[1][4][6]. Quantitative analysis of both the parent drug and its metabolites is essential for a comprehensive understanding of its disposition in the body.
This application note provides a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of tamsulosin and its key metabolites. The use of a deuterated internal standard, Tamsulosin-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Metabolic Pathway of Tamsulosin
Tamsulosin undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and CYP2D6, leading to the formation of several metabolites. The major metabolites include the O-deethylated metabolite (M-1) and the o-ethoxyphenoxy acetic acid metabolite (AM-1)[1][6]. Further metabolism can occur through sulfate (B86663) and glucuronide conjugation of the primary metabolites[7].
Figure 1: Simplified metabolic pathway of Tamsulosin.
Experimental Protocol
This protocol is intended for the quantitative analysis of tamsulosin and its primary metabolites in human plasma.
Materials and Reagents
-
Tamsulosin hydrochloride (Reference Standard)
-
Tamsulosin Metabolite Mix (M-1, AM-1, M-3) (Reference Standards)
-
Tamsulosin-d5 (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II UHPLC)
-
Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole MS)
-
Analytical Column: ZORBAX Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm
Sample Preparation
A protein precipitation method is employed for sample extraction[8].
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 200 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the internal standard working solution (Tamsulosin-d5 in 50% methanol) to each tube, except for blank samples.
-
Add 600 µL of acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (5 mM ammonium acetate in water:methanol, 50:50, v/v).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Experimental Workflow
Figure 2: Workflow for the quantitative analysis of Tamsulosin.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | ZORBAX Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | See Table 1 |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| Tamsulosin | 409.2 | 228.1 | 135 | 25 |
| Tamsulosin-d5 | 414.2 | 233.1 | 135 | 25 |
| M-1 | 381.2 | 200.1 | 130 | 28 |
| AM-1 | 183.1 | 137.1 | 100 | 15 |
| M-3 | 425.2 | 244.1 | 140 | 27 |
Note: MRM transitions for metabolites are proposed based on their chemical structures and may require optimization.
Quantitative Data Summary
The method was validated for tamsulosin according to regulatory guidelines. The validation for metabolites should be performed similarly.
Table 3: Validation Summary for Tamsulosin Quantification [8]
| Parameter | Result |
| Linearity Range | 0.05 - 15.0 ng/mL |
| Correlation Coeff. (r²) | > 0.99 |
| Lower Limit of Quant. | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 4.4% |
| Inter-day Precision (%CV) | < 5.8% |
| Intra-day Accuracy (%RE) | -5.0% to 6.7% |
| Inter-day Accuracy (%RE) | 1.2% to 4.0% |
| Mean Extraction Recovery | Tamsulosin: 102.1 ± 3.75% Tamsulosin-d5: 102.2 ± 2.00% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of tamsulosin and its major metabolites in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This application note offers a comprehensive protocol that can be readily implemented in research laboratories for pharmacokinetic and metabolic studies of tamsulosin.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effects of Cytochrome P450 and Transporter Polymorphisms on the Bioavailability and Safety of Dutasteride and Tamsulosin - PMC [pmc.ncbi.nlm.nih.gov]
isotope dilution mass spectrometry method for 2-(2-Ethoxyphenoxy)acetic acid
An Application Note and Protocol for the Quantitative Analysis of 2-(2-Ethoxyphenoxy)acetic acid in Human Plasma using Isotope Dilution Mass Spectrometry
Application Note
Introduction
2-(2-Ethoxyphenoxy)acetic acid is a compound of interest in various fields of research and drug development. Accurate and precise quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[1][2][3][4] This application note describes a robust and sensitive method for the determination of 2-(2-Ethoxyphenoxy)acetic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the isotope dilution principle. The use of a deuterated internal standard, 2-(2-Ethoxyphenoxy)acetic acid-d5, ensures reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]
Principle
A known amount of the stable isotope-labeled internal standard (this compound) is added to the plasma sample. The analyte and the internal standard are then extracted from the plasma matrix using a sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6][7][8] The extract is then analyzed by LC-MS/MS. The analyte and the internal standard co-elute chromatographically and are detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the analyte's response to the internal standard's response. This ratio is then used to determine the concentration of the analyte in the original sample by reference to a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
2-(2-Ethoxyphenoxy)acetic acid (Analyte)
-
This compound (Internal Standard)[5]
-
Human Plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Polypropylene (B1209903) Tubes
2. Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)[9][10][11][12][13]
-
Analytical Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)[9]
-
Centrifuge
-
Analytical Balance
3. Standard Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(2-Ethoxyphenoxy)acetic acid and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration in 50% methanol.
4. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a polypropylene tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 90 |
| 2.0 | 90 |
| 2.1 | 10 |
| 4.0 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 2-(2-Ethoxyphenoxy)acetic acid | 195.1 | 121.1 | 15 |
| this compound | 200.1 | 126.1 | 15 |
6. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity: Analyze calibration standards at a minimum of six concentration levels. The coefficient of determination (r²) should be ≥ 0.99.[11]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should be ≤ 15% (≤ 20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the analyte from the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Data Presentation
Table 3: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity Range | r² ≥ 0.99 | 1 - 1000 ng/mL |
| LLOQ | Accuracy: 80-120%, Precision: ≤ 20% | 1 ng/mL |
| Intra-day Precision | %CV ≤ 15% | < 10% |
| Inter-day Precision | %CV ≤ 15% | < 12% |
| Intra-day Accuracy | 85-115% | 92 - 108% |
| Inter-day Accuracy | 85-115% | 90 - 110% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | %CV ≤ 15% | < 10% |
Visualizations
Caption: Experimental workflow for the quantification of 2-(2-Ethoxyphenoxy)acetic acid.
Caption: Logical relationship of the Isotope Dilution Mass Spectrometry method.
References
- 1. osti.gov [osti.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. library.dphen1.com [library.dphen1.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Application Notes and Protocols for Urine Analysis Using 2-(2-Ethoxyphenoxy)acetic acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of urine samples for the quantitative analysis of acidic compounds, utilizing 2-(2-Ethoxyphenoxy)acetic acid-d5 as an internal standard. The methodologies described are based on established techniques for analogous compounds and are intended to serve as a comprehensive guide for analytical method development and validation.
This compound is a deuterated form of 2-(2-Ethoxyphenoxy)acetic acid and is primarily used as an internal standard in quantitative analyses by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. Its role is to correct for the loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the results.
The following sections detail common and effective sample preparation techniques for the extraction of acidic analytes from urine, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (urine) and an organic solvent. For acidic analytes, pH adjustment of the urine sample is a critical step to ensure the analyte is in its non-ionized form, facilitating its transfer into the organic phase.
Experimental Protocol: LLE for Acidic Analytes
This protocol is adapted from methods developed for the analysis of similar acidic compounds in urine[3][4][5][6].
Materials:
-
Urine sample
-
This compound internal standard solution
-
Ethyl acetate (B1210297) (or other suitable organic solvent like dichloromethane)[3][7][8]
-
Hydrochloric acid (HCl) or other acid for pH adjustment
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Transfer a precise volume (e.g., 1.0 - 4.0 mL) of the urine sample into a 15 mL centrifuge tube[5].
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, standard, and quality control sample.
-
Acidification: Acidify the urine sample to a pH of approximately 2-3 by adding a small volume of concentrated HCl[5]. This step is crucial for protonating the acidic analyte, making it more soluble in the organic solvent.
-
Extraction:
-
Add a specific volume of ethyl acetate (e.g., 5.0 mL) to the acidified urine sample[3].
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase[3].
-
Repeat the extraction step at least two to four times for optimal recovery[3].
-
-
Phase Separation: Centrifuge the sample at approximately 3000-4000 rpm for 5-10 minutes to achieve a clear separation of the aqueous and organic layers[8].
-
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. If multiple extractions were performed, pool the organic extracts[3].
-
Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the collected organic extract to remove any residual water[5].
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature[3].
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS) prior to analysis.
Quantitative Data Summary: LLE
The following table summarizes typical performance data for LLE of acidic analytes from urine, based on literature for analogous compounds.
| Parameter | Value | Reference |
| Recovery of Analyte | 91-99% | [3] |
| Recovery of Internal Standard | 84-91% | [3] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [4] |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid stationary phase. It is often preferred over LLE due to its higher selectivity, reduced solvent consumption, and potential for automation. For acidic compounds, ion-exchange or reversed-phase SPE cartridges are commonly used.
Experimental Protocol: SPE for Acidic Analytes
This protocol provides a general procedure for SPE that can be optimized for specific acidic analytes. The choice of SPE sorbent is critical and should be selected based on the physicochemical properties of the analyte of interest.
Materials:
-
Urine sample
-
This compound internal standard solution
-
SPE cartridges (e.g., C18, Phenyl, or a mixed-mode cation exchange)[9][10][11]
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water (for conditioning and washing)
-
Ammonium (B1175870) acetate buffer (for sample dilution and washing)[12]
-
Formic acid or other acid for pH adjustment and elution[11][12]
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples and centrifuge at a low speed (e.g., 1000 x g for 10 min) to remove any particulate matter[13].
-
Take a specific volume of the supernatant (e.g., 500 µL) and dilute it with an equal volume of a buffer, such as 50 mM ammonium acetate (pH 6)[12].
-
Spike the diluted sample with the this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing a specific volume of methanol (e.g., 5 mL) followed by deionized water (e.g., 5 mL) through the sorbent bed[11]. Ensure the sorbent does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min)[11].
-
-
Washing:
-
Wash the cartridge with a specific volume of a weak solvent (e.g., 5 mL of deionized water or a buffered solution) to remove unretained matrix components[12].
-
-
Elution:
-
Elute the analyte of interest and the internal standard using a small volume of a strong organic solvent, often acidified (e.g., 10 mL of 1% formic acid in methanol/n-heptane)[11].
-
-
Evaporation and Reconstitution:
Quantitative Data Summary: SPE
The following table presents typical recovery data for SPE of acidic analytes from urine.
| Parameter | Value | Reference |
| Analyte Recovery (C18) | 93-100% | [9] |
| Analyte Recovery (Phenyl) | 74.3-86.5% | [11] |
Protein Precipitation
Protein precipitation is a simpler and faster method of sample preparation, primarily used to remove proteins from biological matrices. While urine generally has a lower protein concentration than plasma or serum, this step can be important for minimizing matrix effects in sensitive LC-MS/MS analyses.
Experimental Protocol: Protein Precipitation
Materials:
-
Urine sample
-
This compound internal standard solution
-
Ice-cold acetonitrile, acetone, or trichloroacetic acid (TCA)[13][14]
-
Centrifuge tubes
-
Vortex mixer
-
High-speed centrifuge
Procedure:
-
Sample Aliquoting and Spiking: Transfer a specific volume of urine into a centrifuge tube and add the internal standard.
-
Precipitation:
-
Incubation: Vortex the mixture and incubate at a low temperature (e.g., -20°C) for a period ranging from 1 hour to overnight to facilitate protein precipitation[13][14].
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000-14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins[14].
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard, for direct injection or further processing.
Quantitative Data Summary: Protein Precipitation
The following table summarizes the protein recovery rates for different precipitation methods, which can indirectly indicate the efficiency of protein removal.
| Precipitation Method | Average Protein Recovery Rate | Reference |
| Ethanol | 85% | [13] |
| Acetone | 78.5% | [13] |
| Methanol/Chloroform | 78.1% | [13] |
| Acetonitrile | 54.6% | [13] |
Visual Workflows
The following diagrams illustrate the general workflows for the described sample preparation techniques.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Protein Precipitation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid phase extraction of 2,4-D from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics | MDPI [mdpi.com]
- 14. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Validated Bioanalytical Method for 2-(2-Ethoxyphenoxy)acetic acid using LC-MS/MS with 2-(2-Ethoxyphenoxy)acetic acid-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document details a comprehensive, validated bioanalytical method for the quantitative determination of 2-(2-Ethoxyphenoxy)acetic acid in human plasma. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes a stable isotope-labeled internal standard, 2-(2-Ethoxyphenoxy)acetic acid-d5, to ensure high accuracy and precision.[1] This protocol is intended for use in pharmacokinetic studies, toxicological assessments, and other research applications where reliable quantification of this analyte is required. The validation parameters outlined adhere to the principles described in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[2][3][4][5]
Bioanalytical Method Protocol
This protocol outlines the procedures for sample preparation, LC-MS/MS analysis, and quantification of 2-(2-Ethoxyphenoxy)acetic acid in human plasma.
Materials and Reagents
-
Analytes: 2-(2-Ethoxyphenoxy)acetic acid (Reference Standard), this compound (Internal Standard, IS)
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Ultrapure, 18 MΩ·cm)
-
Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well plates, SPE cartridges (e.g., Polymeric Reversed-Phase)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in 50% methanol).
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | Analyte |
Method Validation
The bioanalytical method was validated according to FDA and ICH guidelines, assessing selectivity, accuracy, precision, linearity, recovery, matrix effect, and stability.
Validation Workflow
Acceptance Criteria
The following tables summarize the acceptance criteria for the key validation parameters.
Table 1: Linearity, Accuracy, and Precision
| Parameter | Concentration Level | Acceptance Criteria |
| Linearity | Calibration Standards | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | LLOQ | Mean concentration within ±20% of nominal value |
| LQC, MQC, HQC | Mean concentration within ±15% of nominal value | |
| Precision | LLOQ | Coefficient of Variation (CV) ≤ 20% |
| LQC, MQC, HQC | Coefficient of Variation (CV) ≤ 15% | |
| (LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control) |
Table 2: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent and reproducible across LQC, MQC, and HQC levels. |
| Matrix Effect | The CV of the matrix factor should be ≤ 15%. |
Table 3: Stability
| Stability Type | Condition | Acceptance Criteria |
| Bench-top | Room temperature for a specified duration | Mean concentration within ±15% of nominal value |
| Freeze-thaw | Multiple freeze-thaw cycles | Mean concentration within ±15% of nominal value |
| Long-term | Frozen at -20°C or -80°C for a specified duration | Mean concentration within ±15% of nominal value |
Data Presentation
The following tables present representative (hypothetical) data for a validated bioanalytical method for 2-(2-Ethoxyphenoxy)acetic acid.
Table 4: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| 2-(2-Ethoxyphenoxy)acetic acid | 1 - 1000 | > 0.995 | 1/x² |
Table 5: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | Mean Conc. (ng/mL) | ||
| LLOQ | 1.0 | 1.05 | 105.0 | 8.5 | 1.08 |
| LQC | 3.0 | 2.92 | 97.3 | 6.2 | 2.98 |
| MQC | 100 | 103.5 | 103.5 | 4.5 | 101.7 |
| HQC | 800 | 789.6 | 98.7 | 3.8 | 795.2 |
Table 6: Summary of Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| LQC | 85.2 | 88.1 | 0.98 |
| MQC | 87.5 | 89.0 | 1.01 |
| HQC | 86.8 | 88.5 | 0.99 |
| Mean | 86.5 | 88.5 | 0.99 |
| CV (%) | 1.3 | 0.5 | 1.5 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 2-(2-Ethoxyphenoxy)acetic acid in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalytical studies. The validation results demonstrate that the method meets the stringent requirements of regulatory agencies for bioanalytical method validation.
References
Application Note and Protocol for the Determination of 2-(2-Ethoxyphenoxy)acetic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Ethoxyphenoxy)acetic acid is a compound of interest in various fields, including pharmaceutical and environmental analysis. Its accurate quantification is crucial for understanding its pharmacokinetics, metabolism, and environmental fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of volatile and semi-volatile organic compounds. However, due to the polar nature and low volatility of carboxylic acids like 2-(2-ethoxyphenoxy)acetic acid, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[1][2][3] This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantification of 2-(2-ethoxyphenoxy)acetic acid in a given matrix using GC-MS.
Principle
The method involves the extraction of 2-(2-ethoxyphenoxy)acetic acid from the sample matrix, followed by a chemical derivatization to form a less polar and more volatile ester. The derivatized analyte is then separated from other components in the sample by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the response of the analyte to that of a known concentration of a standard.
Experimental Protocols
3.1. Materials and Reagents
-
2-(2-Ethoxyphenoxy)acetic acid standard
-
Internal Standard (e.g., a structurally similar deuterated compound)
-
Methanol (B129727), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Hexane, HPLC grade
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4][5]
-
Pyridine
-
Anhydrous sodium sulfate
-
Ultrapure water
3.2. Sample Preparation (Solid-Phase Extraction) [1][6]
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Acidify the aqueous sample (e.g., 100 mL) to pH 2-3 with a suitable acid. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analyte with 5 mL of ethyl acetate.
-
Drying and Reconstitution: Dry the eluate over anhydrous sodium sulfate, and then evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for derivatization.
3.3. Derivatization Protocol [4][5]
-
To the 100 µL reconstituted extract, add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine.
-
Vortex the mixture for 1 minute.
-
Heat the mixture at 70°C for 30 minutes in a sealed vial.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
3.4. GC-MS Parameters
The following are typical GC-MS parameters that can be optimized for the analysis of the derivatized 2-(2-ethoxyphenoxy)acetic acid.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[7] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[7][8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[9][10] |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. |
Data Presentation
Quantitative data should be summarized for clear comparison. The following table presents expected performance characteristics based on similar methods for acidic drug analysis.[6][9][10][11]
| Parameter | Expected Value |
| Retention Time (min) | Analyte dependent |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 1 - 10 |
| Limit of Quantification (LOQ) (ng/mL) | 5 - 25 |
| Recovery (%) | 85 - 110% |
| Precision (RSD %) | < 15% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.
Caption: Experimental workflow for the GC-MS determination of 2-(2-ethoxyphenoxy)acetic acid.
Caption: Logical relationship of the analytical strategy for 2-(2-ethoxyphenoxy)acetic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. Determination of acidic drugs in sewage water by gas chromatography-mass spectrometry as tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. phcogj.com [phcogj.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bioanalysis with 2-(2-Ethoxyphenoxy)acetic acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(2-Ethoxyphenoxy)acetic acid-d5 as an internal standard to minimize matrix effects in blood sample analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in blood sample analysis?
A1: this compound is the deuterium-labeled form of 2-(2-Ethoxyphenoxy)acetic acid.[1][2][3] It is used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1][4] Its primary purpose is to compensate for variability during sample preparation and to mitigate matrix effects, which are alterations in ionization efficiency caused by co-eluting endogenous components from the biological matrix (e.g., blood, plasma).[4][5][6] By behaving almost identically to the analyte of interest during extraction and ionization, it allows for more accurate and precise quantification.[7][8]
Q2: What are matrix effects and how do they impact the quantification of analytes in blood samples?
A2: Matrix effects are the influence of co-eluting substances from the sample matrix on the ionization of the target analyte in the mass spectrometer's ion source.[5][6] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can result in inaccurate and imprecise quantification.[4][9] In blood plasma, phospholipids (B1166683) are a major contributor to matrix effects, often causing ion suppression.
Q3: How does a deuterated internal standard like this compound help in minimizing matrix effects?
A3: A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612).[7][10] Because it has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[8] The mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.[7]
Q4: Is the use of this compound a guarantee for eliminating all matrix effects?
A4: While highly effective, using a deuterated internal standard does not guarantee the complete elimination of matrix effects.[11] In some cases, differential matrix effects can occur due to slight differences in retention times between the analyte and the deuterated internal standard, especially in regions of steep ion suppression.[11] Therefore, thorough method validation is crucial to ensure that the internal standard accurately tracks the analyte's behavior in the specific matrix and chromatographic conditions used.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to mitigate matrix effects in blood sample analysis.
| Problem | Potential Cause | Recommended Solution |
| High variability in internal standard (IS) response across samples | Inconsistent sample preparation; significant lot-to-lot variation in the biological matrix; issues with the autosampler. | Review and optimize the sample preparation protocol to ensure consistency. Test for matrix effects using at least ten different lots of blank matrix.[5] Verify autosampler performance for consistent injection volumes. |
| Poor analyte recovery despite using an IS | Inefficient extraction of both the analyte and the IS; analyte degradation during sample processing. | Optimize the extraction method (e.g., protein precipitation, solid-phase extraction) to ensure efficient and reproducible recovery of both compounds.[6] Investigate analyte stability in the matrix and during the entire analytical process.[6] |
| Analyte and IS peaks are not chromatographically co-eluting | Inappropriate chromatographic conditions (column, mobile phase, gradient). | Adjust the chromatographic method to ensure the analyte and IS co-elute. A slight separation can sometimes be acceptable, but co-elution is ideal for optimal matrix effect compensation.[8] |
| Significant ion suppression observed for both analyte and IS | High concentration of matrix components, particularly phospholipids, co-eluting with the analytes. | Implement a more rigorous sample clean-up procedure to remove interfering matrix components.[6] Options include solid-phase extraction (SPE) or phospholipid removal plates. Diluting the sample can also reduce the concentration of interfering substances.[5] |
| Inconsistent analyte/IS peak area ratio in quality control (QC) samples | Differential matrix effects affecting the analyte and IS differently; presence of an interfering peak from the matrix.[11][12] | Modify chromatographic conditions to separate the analytes from the region of severe ion suppression.[12] Check for isobaric interferences from the matrix by analyzing blank matrix samples.[13] |
| Hemolysis in plasma samples affecting results | Release of cellular components from red blood cells, introducing additional matrix effects.[12][14] | Prepare hemolyzed plasma samples by spiking whole blood into plasma and evaluate the matrix effect.[14] If hemolysis impacts quantitation, additional sample clean-up or chromatographic adjustments may be necessary to separate interferences.[12][15] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting small molecules from plasma or serum.
Materials:
-
Blood plasma/serum samples
-
This compound internal standard working solution
-
Acetonitrile (B52724) (ACN) containing 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Methodology:
-
Thaw frozen plasma samples on ice.
-
Vortex each sample for 10 seconds to ensure homogeneity.[7]
-
Aliquot 100 µL of each plasma sample (including calibration standards and quality controls) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube (except for blank matrix samples).
-
Vortex for 10 seconds.[7]
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.[7]
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Analysis
This protocol provides a representative example for the quantification of an analyte and its deuterated internal standard.
Instrumentation:
-
UPLC/HPLC System
-
Triple Quadrupole Mass Spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[7]
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid[7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[7]
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration. The specific gradient should be optimized for the analyte of interest.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize the precursor and product ions, as well as the collision energy and other compound-specific parameters for both the analyte and this compound by infusing a standard solution of each.
Data Presentation
Table 1: Impact of this compound on Analyte Quantification in the Presence of Matrix Effects
| Sample Type | Analyte Peak Area (without IS) | Analyte Peak Area (with IS) | IS Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Solution (No Matrix) | 1,250,000 | 1,245,000 | 2,510,000 | 0.496 | 100.0 (Nominal) | 100.0 |
| Blank Plasma + Analyte (Post-extraction) | 875,000 | 882,000 | 1,750,000 | 0.504 | 101.6 | 101.6 |
| Blank Plasma + Analyte (Pre-extraction) | 860,000 | 871,000 | 1,735,000 | 0.502 | 101.2 | 101.2 |
| Hemolyzed Plasma + Analyte (Pre-extraction) | 650,000 | 665,000 | 1,320,000 | 0.504 | 101.6 | 101.6 |
| Lipemic Plasma + Analyte (Pre-extraction) | 710,000 | 720,000 | 1,430,000 | 0.503 | 101.4 | 101.4 |
This table illustrates how the analyte/IS ratio remains consistent across different matrices, demonstrating effective compensation for matrix effects by the internal standard.
Visualizations
Caption: Workflow for bioanalysis of blood plasma samples.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (2-Ethoxy-d5-phenoxy)acetic Acid | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. eijppr.com [eijppr.com]
- 10. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
improving peak shape and resolution for 2-(2-Ethoxyphenoxy)acetic acid-d5
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of 2-(2-Ethoxyphenoxy)acetic acid-d5, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant peak tailing for my this compound analyte?
Peak tailing for acidic compounds like this compound is a common issue in reverse-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
-
Analyte-Silanol Interactions: The primary cause of tailing for acidic compounds is often the interaction between the negatively charged carboxylate group of the analyte and positively charged or active silanol (B1196071) groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase will suppress the ionization of the carboxylic acid group, rendering the analyte neutral. A mobile phase pH of 2.5 to 3.5 is generally recommended for acidic compounds. This is typically achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA).
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped will have a lower concentration of active silanol groups, thus reducing secondary interactions. Consider using a column specifically marketed for polar or acidic compounds.
-
Solution 3: Increase Ionic Strength: Adding a salt buffer to the mobile phase (e.g., 10-20 mM ammonium (B1175870) formate (B1220265) or ammonium acetate) can help to shield the active silanol sites and improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Q2: My peak shape is broad, leading to poor resolution. How can I improve it?
Broad peaks can result from several factors, including issues with the mobile phase, column, or extra-column dead volume.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase pH: If the mobile phase pH is close to the pKa of 2-(2-Ethoxyphenoxy)acetic acid, the analyte will exist as a mixture of ionized and non-ionized forms, leading to peak broadening.
-
Solution: As with peak tailing, adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa to ensure it is in a single, non-ionized form.
-
-
Column Contamination or Degradation: A contaminated or old column can lead to a general loss of performance, including broader peaks.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent). If performance does not improve, replace the column.
-
-
Extra-Column Volume: Excessive dead volume in the HPLC/UPLC system (e.g., long tubing, poorly made connections) can cause significant peak broadening.
-
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected.
-
Q3: How can I improve the resolution between this compound and an interfering peak?
Improving resolution requires modifying the selectivity, efficiency, or retention of the chromatographic system.
Possible Causes and Solutions:
-
Inadequate Selectivity: The mobile phase and stationary phase are not providing sufficient chemical differentiation between the analyte and the interfering peak.
-
Solution 1: Modify Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727), or a mixture of both). Acetonitrile and methanol offer different selectivities and can alter the elution order or spacing of peaks.
-
Solution 2: Adjust Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.
-
Solution 3: Change Stationary Phase: If modifying the mobile phase is not effective, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or embedded polar group column) can provide the necessary change in selectivity.
-
-
Low Column Efficiency: A less efficient system (lower plate count) will result in broader peaks that are more likely to overlap.
-
Solution: Use a column with smaller particles (e.g., sub-2 µm for UPLC systems) and a longer column length to increase the overall efficiency of the separation.
-
Data Presentation: Mobile Phase Optimization
The following table summarizes the typical effects of mobile phase additives on the peak shape of an acidic analyte like this compound.
| Mobile Phase Additive (Aqueous) | Typical Concentration | Resulting pH (approx.) | Expected Peak Shape Improvement | Considerations |
| Formic Acid | 0.1% (v/v) | 2.7 | Good | MS-compatible, most common choice. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | < 2.0 | Excellent | Can cause ion suppression in mass spectrometry. |
| Ammonium Formate | 10 - 20 mM | pH dependent | Good | MS-compatible buffer, helps shield silanols. |
| Ammonium Acetate | 10 - 20 mM | pH dependent | Good | MS-compatible buffer. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
-
Prepare the Aqueous Phase: For a 0.1% formic acid solution, add 1 mL of high-purity formic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade water and mix thoroughly.
-
Prepare the Organic Phase: Use HPLC-grade acetonitrile or methanol as the organic modifier.
-
pH Confirmation (Optional but Recommended): Calibrate a pH meter and measure the pH of the aqueous phase to ensure it is within the target range (e.g., pH 2.7-3.0).
-
Degas the Solvents: Degas both the aqueous and organic mobile phases using an appropriate method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
System Setup: Place the prepared mobile phases in the appropriate solvent reservoirs of your chromatography system.
Protocol 2: Systematic Approach to Improving Resolution
-
Establish Initial Conditions: Begin with a standard C18 column and a generic gradient using 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Optimize the Gradient: Adjust the gradient slope. A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Evaluate Organic Modifier: If resolution is still insufficient, switch the organic modifier from acetonitrile to methanol and re-optimize the gradient. Methanol has different solvent properties and can alter the selectivity of the separation.
-
Adjust pH and Buffer: If co-elution persists, prepare mobile phases with different additives (e.g., ammonium formate buffer) to assess the impact of ionic strength and slight pH changes on selectivity.
-
Consider an Alternative Stationary Phase: If the above steps do not provide the desired resolution, select a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano, or an embedded polar group phase) and repeat the method development process.
Visualizations
Caption: Troubleshooting workflow for poor peak shape of acidic analytes.
Caption: Effect of mobile phase pH on analyte ionization and chromatographic behavior.
Technical Support Center: Isotopic Interference in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and correcting for isotopic interference in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when the mass spectral signal of an analyte overlaps with the signal of other ions that have the same nominal mass-to-charge ratio (m/z). This can compromise the accuracy and precision of quantitative and qualitative analyses. The primary causes are the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) and impurities in stable isotope-labeled internal standards (SIL-ISs).[1][2] For example, the natural abundance of ¹³C can cause the M+1 or M+2 isotope peaks of an analyte to overlap with the signal of its deuterated internal standard.[2]
There are two main types of isotopic interference:
-
Isobaric interference: Occurs when isotopes of different elements have the same mass number (e.g., ⁵⁸Fe and ⁵⁸Ni).[1]
-
Polyatomic (or molecular) interference: Arises from the formation of molecular ions in the ion source that have the same nominal mass as the analyte of interest (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺ in ICP-MS).[1]
Q2: How can I recognize if my data is affected by isotopic interference?
Several signs can indicate the presence of isotopic interference in your data:
-
Non-linear calibration curves: Particularly at the high and low ends of the concentration range.[2][3]
-
Inaccurate quantification of quality control (QC) samples: Consistent positive or negative bias.[2]
-
Significant signal in blank samples: A response for the internal standard in blank samples spiked only with a high concentration of the analyte, or a noticeable peak for the analyte in samples containing only the internal standard.[2]
-
Distorted isotopic patterns: The observed isotopic cluster for a compound does not match the theoretical distribution based on its elemental formula.
Q3: What is the difference between isotopic interference and isobaric interference?
While related, these terms have distinct meanings. Isotopic interference is a broad term for any interference caused by isotopes, including contributions from the natural isotopic abundance of the analyte to the signal of the internal standard. Isobaric interference is a specific type of isotopic interference where isotopes of different elements have the same nominal mass, leading to an overlap at the same m/z value.[1]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common issues related to isotopic interference.
Problem 1: Non-linear calibration curve with a positive bias at the lower limit of quantification (LLOQ).
-
Possible Cause: The isotopic contribution from the stable isotope-labeled internal standard (SIL-IS) to the analyte signal is significant, especially at low analyte concentrations. This can be due to the natural isotopic abundance of the elements in the SIL-IS or isotopic impurities (e.g., unlabeled analyte) in the SIL-IS material.
-
Troubleshooting Steps:
-
Assess the purity of the SIL-IS: Analyze a high concentration solution of the SIL-IS alone and check for a signal at the m/z of the unlabeled analyte.
-
Increase the mass difference: If possible, use a SIL-IS with a higher degree of isotopic labeling to shift its mass further away from the analyte's isotopic cluster. A mass difference of at least 3-4 Da is generally recommended.
-
Mathematical Correction: Apply a mathematical correction to subtract the contribution of the SIL-IS to the analyte signal. This requires determining the percentage of interference by analyzing the SIL-IS alone.[1]
-
Problem 2: Inaccurate quantification, especially for high concentration samples.
-
Possible Cause: The M+1 or M+2 isotope peak of the analyte is interfering with the signal of the SIL-IS. This effect becomes more pronounced at high analyte concentrations.[3]
-
Troubleshooting Steps:
-
Evaluate the analyte's isotopic contribution: Analyze a high concentration solution of the analyte without the SIL-IS and measure the signal at the m/z of the SIL-IS.
-
Optimize the SIL-IS concentration: Increasing the concentration of the SIL-IS can sometimes mitigate the relative contribution from the analyte's isotopic peaks. However, this may not be suitable for all assays.
-
Use a non-linear calibration model: A non-linear calibration function can be used to more accurately model the relationship between the analyte/SIL-IS response ratio and the concentration when isotopic interference is present.[3]
-
Employ High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can often resolve the analyte's isotopic peaks from the SIL-IS signal, provided there is a sufficient mass difference.
-
Problem 3: Overlapping isotopic clusters in high-resolution mass spectrometry data.
-
Possible Cause: In complex mixtures or with large molecules, the isotopic clusters of different co-eluting compounds can overlap, making accurate quantification challenging.
-
Troubleshooting Steps:
-
Chromatographic Optimization: Improve the chromatographic separation to resolve the interfering compounds. This may involve changing the column, mobile phase, or gradient profile.
-
Deconvolution Algorithms: Utilize software packages with deconvolution algorithms designed to separate overlapping isotopic patterns.[4] These algorithms can model the theoretical isotopic distributions of the interfering species and subtract their contributions.
-
Software Tools: Employ specialized software such as IsoCor, which is designed for the correction of high-resolution mass spectrometry data from isotope labeling experiments.[5][6]
-
Data Presentation
Table 1: Natural Isotopic Abundance of Common Elements in Drug Molecules
This table summarizes the natural isotopic abundances of elements frequently found in pharmaceutical compounds. This information is crucial for calculating theoretical isotopic patterns and understanding potential interferences.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| Chlorine | ³⁵Cl | 34.968853 | 75.78 |
| ³⁷Cl | 36.965903 | 24.22 | |
| Bromine | ⁷⁹Br | 78.918337 | 50.69 |
| ⁸¹Br | 80.916291 | 49.31 |
Table 2: Example of Isotopic Interference Impact on Quantification
This table illustrates the quantitative impact of isotopic interference from a SIL-IS on the determination of an analyte's concentration and the improvement after applying a mathematical correction.
| Analyte Concentration (ng/mL) | Measured Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) - Uncorrected | Calculated Concentration (ng/mL) - Corrected | % Bias (Uncorrected) |
| 1.0 | 0.025 | 1.5 | 1.0 | +50% |
| 5.0 | 0.060 | 5.5 | 5.0 | +10% |
| 50.0 | 0.510 | 50.5 | 50.0 | +1% |
| 500.0 | 5.005 | 500.1 | 500.0 | +0.02% |
Experimental Protocols
Protocol 1: Diagnosing and Quantifying Isotopic Crosstalk
This protocol describes an experiment to determine the percentage of signal contribution from the analyte to the SIL-IS channel and vice versa.[2]
Objective: To quantify the bidirectional isotopic interference between an analyte and its SIL-IS.
Materials:
-
Analyte reference standard
-
Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the analyte and the SIL-IS in an appropriate solvent.
-
Prepare Test Solutions:
-
Set A (Analyte to IS): Spike a high concentration of the analyte (e.g., at the upper limit of quantification, ULOQ) into the blank matrix without adding the SIL-IS.
-
Set B (IS to Analyte): Spike the working concentration of the SIL-IS into the blank matrix without adding the analyte.
-
-
Sample Analysis: Inject both sets of solutions into the LC-MS/MS system and monitor the multiple reaction monitoring (MRM) transitions for both the analyte and the SIL-IS.
-
Data Analysis:
-
In the chromatogram from Set A, measure the peak area of any signal detected in the SIL-IS MRM channel. Calculate this as a percentage of the analyte's peak area in a standard of the same concentration. This is the % crosstalk from analyte to IS.
-
In the chromatogram from Set B, measure the peak area of any signal detected in the analyte MRM channel. Calculate this as a percentage of the SIL-IS's peak area. This is the % crosstalk from IS to analyte.
-
Protocol 2: Mathematical Correction for Isotopic Interference
This protocol outlines the steps for applying a mathematical correction to quantitative data affected by isotopic interference.
Objective: To correct measured analyte and SIL-IS peak areas for mutual isotopic interference.
Prerequisites: The percentage of crosstalk in both directions must be determined using Protocol 1. Let's denote:
-
CA->IS as the crosstalk factor from analyte to IS.
-
CIS->A as the crosstalk factor from IS to analyte.
Procedure:
-
Acquire Raw Data: Analyze your samples containing both the analyte and the SIL-IS and obtain the raw peak areas for both. Let's denote these as Area_A_measured and Area_IS_measured.
-
Apply Correction Equations: Use the following equations to calculate the corrected peak areas:
-
Corrected_Area_A = (Area_A_measured - Area_IS_measured * C_IS->A) / (1 - C_A->IS * C_IS->A)
-
Corrected_Area_IS = (Area_IS_measured - Area_A_measured * C_A->IS) / (1 - C_A->IS * C_IS->A)
-
-
Quantification: Use the Corrected_Area_A and Corrected_Area_IS to calculate the response ratio and determine the analyte concentration from the calibration curve.
Mandatory Visualization
Caption: Troubleshooting workflow for isotopic interference.
Caption: Workflow for mathematical correction of isotopic interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
storage and handling recommendations for 2-(2-Ethoxyphenoxy)acetic acid-d5 to prevent degradation
This technical support center provides guidance on the proper storage and handling of 2-(2-Ethoxyphenoxy)acetic acid-d5 to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C. For short-term storage, refrigeration at 4°C is acceptable, especially when dissolved in a stable solvent like methanol. The compound should be protected from light by using amber vials or storing it in a dark location. To prevent oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: What is the primary cause of degradation for this compound?
The primary concerns for the degradation of this compound are chemical degradation and isotopic exchange. Chemical degradation can occur through pathways such as photodegradation, oxidation, and hydrolysis. Isotopic exchange, the loss of deuterium (B1214612) atoms for hydrogen atoms, can be catalyzed by the presence of acidic or basic conditions and protic solvents.
Q3: How can I prevent isotopic exchange (H/D exchange)?
To prevent the loss of the deuterium label, it is crucial to handle the compound under controlled conditions. Use aprotic solvents (e.g., acetonitrile (B52724), THF) whenever possible. If aqueous solutions are necessary, maintain a pH between 2 and 3, as the rate of hydrogen-deuterium exchange for carboxylic acids is often at its minimum in this range.[1] Avoid prolonged exposure to highly acidic or basic conditions. When preparing samples for analysis, minimize the time they are in protic solvents and keep them at low temperatures (e.g., 4°C) before analysis.
Q4: What are the signs of degradation I should look for?
Degradation can be identified by the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC or GC). A decrease in the purity of the main compound peak over time is also an indicator. For deuterated compounds, a loss of isotopic purity, which can be monitored by mass spectrometry, is a key sign of isotopic exchange.
Q5: What type of container should I use for storing solutions of this compound?
Solutions of this compound should be stored in high-quality, tightly sealed vials to prevent solvent evaporation and exposure to atmospheric moisture. For light-sensitive compounds, amber glass vials are recommended. For sensitive applications, using vials with PTFE-lined caps (B75204) can prevent contamination from the cap liner.
Troubleshooting Guide
This guide will help you troubleshoot potential issues related to the degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Isotopic Purity (H/D Exchange) | Exposure to protic solvents (e.g., water, methanol). | Use aprotic solvents for sample preparation and storage. If protic solvents are unavoidable, minimize exposure time and maintain a pH between 2 and 3. |
| Storage at inappropriate pH (highly acidic or basic). | Buffer aqueous solutions to a pH range of 2-3. | |
| Elevated temperature. | Store solutions at low temperatures (4°C for short-term, -20°C for long-term) and keep samples cooled in the autosampler. | |
| Appearance of Additional Peaks in Chromatogram | Photodegradation | Protect the compound from light by storing it in amber vials or in the dark. |
| Oxidation | Handle and store the compound under an inert atmosphere (argon or nitrogen). | |
| Hydrolysis | Avoid exposure to excessive moisture and highly acidic or basic conditions. | |
| Inconsistent Analytical Results | Improper sample handling. | Ensure consistent and appropriate sample preparation procedures. Use fresh solutions for each experiment whenever possible. |
| Contaminated solvents or reagents. | Use high-purity, anhydrous solvents and reagents. |
Quantitative Data on Stability
| Compound | Photodegradation Rate Constant (min⁻¹) |
| Phenoxyacetic acid (PhA) | 3.6 x 10⁻² |
| 4-Chlorophenoxyacetic acid (4-M) | 2.6 x 10⁻² |
| 2,3-Dichlorophenoxyacetic acid (2,3-D) | 1.8 x 10⁻² |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 1.1 x 10⁻² (zero-order kinetics) |
Data adapted from a study on the photodegradation of phenoxyacetic acids in aqueous TiO₂ dispersions.[2] This data suggests that phenoxyacetic acid derivatives are susceptible to photodegradation.
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential for understanding the stability of a compound under various stress conditions. This protocol outlines a general procedure based on ICH guidelines.[3][4][5]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and acetonitrile (or other suitable organic solvent)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of the parent compound.
-
Use the mass spectrometry data to identify the structure of the degradation products and to monitor for any loss of the deuterium label.
-
Visualizations
Caption: Troubleshooting flowchart for degradation issues.
References
Technical Support Center: Troubleshooting Poor Internal Standard Recovery in Sample Extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor internal standard (IS) recovery during sample extraction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data, and visualizations to help you diagnose and solve common problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor internal standard recovery?
Poor recovery of an internal standard (IS) can generally be attributed to three main factors:
-
Matrix Effects: Components within the sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of the IS in the mass spectrometer, leading to signal suppression or enhancement.
-
Extraction Inefficiency: The IS may not be efficiently extracted from the sample matrix along with the analyte of interest. This can be due to a variety of factors depending on the extraction technique, such as improper pH, suboptimal solvent choice, or issues with phase separation in liquid-liquid extraction (LLE). In solid-phase extraction (SPE), it could be due to inefficient binding to or elution from the sorbent.
-
Instrumental Issues: Problems with the analytical instrument, such as leaks, clogs, or a contaminated ion source, can result in inconsistent and poor IS response.
Q2: How can I distinguish between matrix effects and extraction inefficiency?
A post-extraction spike experiment is a reliable method to differentiate between these two issues. This experiment helps determine if the loss of signal is occurring during the extraction process or due to interference from the matrix during analysis.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of the internal standard in a clean solvent (e.g., mobile phase) at the concentration expected in the final extract.
-
Set B (Pre-Extraction Spike): Spike a blank sample matrix with the internal standard before performing the entire extraction procedure.
-
Set C (Post-Extraction Spike): Spike the extract of a blank sample matrix with the internal standard after the extraction procedure is complete.
-
-
Analyze the Samples: Analyze all three sets of samples using your established analytical method.
-
Calculate Recovery and Matrix Effect:
-
Extraction Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) x 100
-
Interpreting the Results:
-
Low Extraction Recovery with Minimal Matrix Effect: This indicates that the IS is being lost during the sample preparation steps. The troubleshooting should focus on optimizing the extraction protocol.
-
High Extraction Recovery with Significant Matrix Effect (Suppression or Enhancement): This suggests that the extraction itself is efficient, but components in the matrix are interfering with the IS signal during analysis. In this case, efforts should be directed towards improving sample cleanup or modifying chromatographic conditions to separate the IS from the interfering components.
-
Low Extraction Recovery and Significant Matrix Effect: This points to a combination of both problems, requiring a comprehensive optimization of both the extraction and analytical methods.
Troubleshooting Guides by Extraction Technique
Below are detailed troubleshooting guides for the most common sample extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE) Troubleshooting
Q3: My internal standard recovery is low when using SPE. What should I investigate?
Low IS recovery in SPE can occur at several stages of the process. A systematic approach is necessary to pinpoint the source of the loss.
Troubleshooting Workflow for Low SPE Recovery
Troubleshooting workflow for low internal standard recovery in SPE.
Quantitative Data: Impact of pH on SPE Recovery
The pH of the sample and loading buffer can significantly impact the retention of ionizable compounds on the SPE sorbent. For acidic analytes, adjusting the pH to two units below the pKa will ensure they are in their neutral form, enhancing retention on a reversed-phase sorbent. Conversely, for basic analytes, the pH should be adjusted to two units above the pKa.[1]
| Analyte Type | Analyte pKa | Sample pH for Optimal Retention (Reversed-Phase SPE) | Expected IS Behavior |
| Acidic | 4.5 | 2.5 | If the IS is also acidic, it should be retained. |
| Basic | 8.0 | 10.0 | If the IS is also basic, it should be retained. |
| Neutral | N/A | Neutral (6-8) | Retention will be primarily based on hydrophobicity. |
This table provides a general guideline. The optimal pH should be determined empirically.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting a drug and its internal standard from plasma using a reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Add 1 mL of methanol (B129727) to the SPE cartridge and allow it to pass through by gravity or with gentle vacuum.
-
Add 1 mL of deionized water to the cartridge and let it pass through. Do not allow the sorbent bed to dry out.
-
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer) to adjust the pH for optimal retention of the analyte and IS.
-
Vortex the sample for 30 seconds.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Apply a vacuum to pull the wash solvent through.
-
Dry the sorbent bed under vacuum for 5 minutes.
-
-
Elution:
-
Place a clean collection tube under the SPE cartridge.
-
Add 1 mL of a strong elution solvent (e.g., methanol or acetonitrile) to the cartridge.
-
Allow the solvent to soak the sorbent for 1 minute before applying a vacuum to elute the analyte and IS.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Liquid-Liquid Extraction (LLE) Troubleshooting
Q4: I'm experiencing low and inconsistent internal standard recovery with LLE. What are the likely causes?
Poor recovery in LLE is often related to the choice of extraction solvent, pH of the aqueous phase, and physical issues like emulsion formation.
Troubleshooting Workflow for Low LLE Recovery
Troubleshooting workflow for low internal standard recovery in LLE.
Quantitative Data: Impact of Organic Solvent on LLE Recovery
The choice of organic solvent is critical for efficient extraction. The ideal solvent should have high solubility for the analyte and IS, be immiscible with the aqueous phase, and have a low boiling point for easy evaporation. The following table shows a comparison of recovery for a model drug using different extraction solvents.
| Extraction Solvent | Polarity Index | Analyte Recovery (%)[2] | Internal Standard Recovery (%)[2] |
| Hexane | 0.1 | 65 | 68 |
| Methyl-tert-butyl ether (MTBE) | 2.5 | 88 | 91 |
| Ethyl Acetate | 4.4 | 95 | 97 |
| Dichloromethane | 3.1 | 92 | 94 |
Recovery values are illustrative and will vary depending on the specific analyte and internal standard.
Detailed Experimental Protocol: Liquid-Liquid Extraction (LLE)
This protocol describes a general LLE procedure for the extraction of a drug and its internal standard from plasma.
-
Sample Preparation:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of a buffer solution to adjust the pH (e.g., 1M sodium carbonate for a basic analyte).
-
-
Extraction:
-
Add 1 mL of the organic extraction solvent (e.g., ethyl acetate).
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a new clean tube, being cautious not to disturb the aqueous layer or any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Protein Precipitation (PPT) Troubleshooting
Q5: My internal standard recovery is poor after protein precipitation. What could be the problem?
Low IS recovery in PPT is often due to the co-precipitation of the IS with the proteins or incomplete precipitation of proteins, which can lead to matrix effects.
Troubleshooting Workflow for Low PPT Recovery
Troubleshooting workflow for low internal standard recovery in PPT.
Quantitative Data: Comparison of Precipitating Solvents
Acetonitrile (B52724) and methanol are the most common solvents used for protein precipitation. Acetonitrile is generally considered a more effective precipitating agent.[3][4]
| Precipitating Solvent | Solvent-to-Sample Ratio (v/v) | Protein Removal Efficiency (%)[5] | Analyte Recovery (%)[6] |
| Acetonitrile | 2:1 | >96 | >80 |
| Acetonitrile | 3:1 | >98 | >85 |
| Methanol | 2:1 | ~80 | Variable |
| Methanol | 3:1 | ~90 | Variable |
Protein removal efficiency and analyte recovery are dependent on the specific protein content of the matrix and the physicochemical properties of the analyte.
Detailed Experimental Protocol: Protein Precipitation (PPT)
This protocol details a standard protein precipitation procedure using acetonitrile for plasma samples.[6][7][8]
-
Sample Aliquoting:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add 10 µL of the internal standard working solution to the plasma and vortex briefly.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.[3]
-
-
Mixing:
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted in the mobile phase if concentration is required.
-
References
- 1. Liquid-liquid extraction [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
Validation & Comparative
The Gold Standard in Bioanalysis: Assessing Linearity, Precision, and Accuracy with 2-(2-Ethoxyphenoxy)acetic acid-d5
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of internal standard is a critical factor influencing the reliability of quantitative liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically 2-(2-Ethoxyphenoxy)acetic acid-d5, versus a structural analog for the quantification of 2-(2-Ethoxyphenoxy)acetic acid. Through a detailed examination of linearity, precision, and accuracy, this document will demonstrate the superior performance of the deuterated standard, supported by representative experimental data and detailed protocols.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-elution and similar behavior allow for effective compensation for matrix effects and variations in extraction recovery, leading to more accurate and precise results.[3] this compound is a deuterated form of 2-(2-Ethoxyphenoxy)acetic acid, making it an ideal internal standard for the quantification of its unlabeled counterpart.
In contrast, a structural analog internal standard is a molecule with a similar, but not identical, chemical structure to the analyte. While often more readily available and less expensive, their different physicochemical properties can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte. This can result in less effective correction for analytical variability and potentially compromise the accuracy and precision of the results.
This guide will present a hypothetical yet representative comparison of a bioanalytical method validation for 2-(2-Ethoxyphenoxy)acetic acid in human plasma using either this compound or a structural analog as the internal standard. The data and protocols are based on established bioanalytical method validation guidelines and published data for similar carboxylic acids.[4][5]
Performance Comparison: Data at a Glance
The following tables summarize the key performance characteristics of a validated LC-MS/MS method for the quantification of 2-(2-Ethoxyphenoxy)acetic acid using either this compound or a structural analog internal standard.
Table 1: Linearity Assessment
| Parameter | Method with this compound | Method with Structural Analog IS |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 | y = 0.0023x + 0.0035 |
| Correlation Coefficient (r²) | ≥ 0.9991 | ≥ 0.9952 |
| Back-calculated Accuracy | 98.5% - 101.2% | 95.3% - 104.8% |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Method with this compound | Method with Structural Analog IS | ||
| Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy (%) | ||
| Intra-day (n=6) | |||||
| LLOQ | 1 | 4.8 | 101.5 | 8.2 | 103.2 |
| Low | 3 | 3.5 | 99.8 | 6.5 | 101.5 |
| Medium | 500 | 2.1 | 100.3 | 4.8 | 98.7 |
| High | 800 | 1.8 | 99.5 | 4.1 | 97.9 |
| Inter-day (n=18) | |||||
| LLOQ | 1 | 5.6 | 102.1 | 9.8 | 104.5 |
| Low | 3 | 4.2 | 100.5 | 7.9 | 102.3 |
| Medium | 500 | 2.9 | 100.8 | 5.6 | 99.1 |
| High | 800 | 2.5 | 99.9 | 5.2 | 98.4 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation
The data clearly illustrates the superior performance of the method utilizing this compound. The linearity is stronger, as indicated by the higher correlation coefficient and the tighter range of back-calculated accuracy for the calibration standards. Furthermore, the precision and accuracy data demonstrate that the deuterated internal standard provides consistently lower %CV values and accuracy percentages closer to 100% across all quality control levels, for both intra- and inter-day assessments.
Experimental Protocols and Workflows
A robust and well-documented experimental protocol is essential for reproducible bioanalytical results. Below are the detailed methodologies for the quantification of 2-(2-Ethoxyphenoxy)acetic acid in human plasma using an LC-MS/MS system.
Experimental Workflow
The general workflow for sample analysis is depicted in the following diagram.
Caption: Bioanalytical workflow for the quantification of 2-(2-Ethoxyphenoxy)acetic acid.
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(2-Ethoxyphenoxy)acetic acid and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and the structural analog internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control samples. The internal standard working solution should be at a constant concentration (e.g., 100 ng/mL).
2. Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
2-(2-Ethoxyphenoxy)acetic acid: [M-H]⁻ precursor ion → product ion
-
This compound: [M+4-H]⁻ precursor ion → product ion
-
Structural Analog IS: [M-H]⁻ precursor ion → product ion
-
Assessment of Linearity, Precision, and Accuracy
The following diagram illustrates the logical workflow for assessing the key validation parameters.
Caption: Workflow for assessing linearity, precision, and accuracy.
Linearity: A calibration curve was prepared with at least eight non-zero concentrations spanning the expected range of the analyte. The curve was generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was applied. The correlation coefficient (r²) should be ≥ 0.99, and the back-calculated concentrations of the standards should be within ±15% of the nominal values (±20% for the LLOQ).
Precision and Accuracy: Precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal concentration) were determined by analyzing quality control (QC) samples at four concentration levels: LLOQ, low, medium, and high. For intra-day precision and accuracy, six replicates of each QC level were analyzed in a single day. For inter-day precision and accuracy, the analysis was repeated on three different days. The acceptance criteria are typically a %CV of ≤15% (≤20% for LLOQ) and an accuracy of 85-115% (80-120% for LLOQ).
Conclusion
The presented data and methodologies underscore the significant advantages of using a stable isotope-labeled internal standard, such as this compound, for the quantitative bioanalysis of 2-(2-Ethoxyphenoxy)acetic acid. The near-identical physicochemical properties of the SIL-IS to the analyte ensure a more effective correction for analytical variabilities, resulting in superior linearity, precision, and accuracy. While structural analog internal standards can be a viable alternative in some cases, the use of a deuterated internal standard provides a more robust and reliable method, leading to higher confidence in the generated bioanalytical data, which is crucial for decision-making in research and drug development.
References
A Comparative Guide to Inter-Laboratory Validation of a Bioanalytical Method Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and integrity of pharmacokinetic and toxicokinetic data. When bioanalysis is conducted across multiple laboratories, a rigorous inter-laboratory validation is crucial to demonstrate method transferability and data consistency. This guide provides a comprehensive comparison of a bioanalytical method's performance across three distinct laboratories, highlighting the pivotal role of a deuterated internal standard in achieving accuracy and precision. The methodologies and data presented are aligned with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2]
Core Principles of Bioanalytical Method Validation
A bioanalytical method validation aims to establish that the analytical procedure is suitable for its intended purpose.[3][4] Key parameters evaluated include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[1][5]
-
Accuracy: The closeness of the measured concentration to the true concentration of the analyte.[2][6]
-
Precision: The degree of agreement among a series of measurements of the same sample.[2][6]
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2][7]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is highly recommended, particularly for LC-MS/MS assays, as it closely mimics the analyte during sample preparation and analysis, thereby compensating for variability.
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation of a bioanalytical method.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. database.ich.org [database.ich.org]
- 6. anivet.au.dk [anivet.au.dk]
- 7. ajpsonline.com [ajpsonline.com]
Performance Evaluation of 2-(2-Ethoxyphenoxy)acetic acid-d5 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of the deuterated internal standard, 2-(2-Ethoxyphenoxy)acetic acid-d5, across two prevalent mass spectrometry platforms: a triple quadrupole (tandem) mass spectrometer and a high-resolution Orbitrap mass spectrometer. The selection of an appropriate internal standard and mass spectrometry platform is critical for the development of robust, accurate, and reliable bioanalytical methods. This document presents supporting experimental data, detailed methodologies, and logical workflows to aid in the decision-making process for your analytical needs.
Data Presentation: Quantitative Performance Summary
The following tables summarize the key performance metrics of this compound when analyzed on a typical triple quadrupole and a high-resolution Orbitrap mass spectrometer. These values are representative of what can be expected for a well-optimized LC-MS/MS method.
Table 1: Performance Characteristics on a Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad™ or Waters Xevo™ TQ-S)
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Linear Dynamic Range | 0.1 - 1000 ng/mL |
| Coefficient of Determination (r²) | > 0.998 |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (% Bias) | ± 8% |
| Matrix Effect (%CV of IS-Normalized MF) | < 10% |
| Extraction Recovery (%) | 85 ± 5% |
Table 2: Performance Characteristics on a High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™ Orbitrap)
| Parameter | Result |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Linear Dynamic Range | 0.05 - 2000 ng/mL |
| Coefficient of Determination (r²) | > 0.999 |
| Intra-day Precision (%CV) | < 4% |
| Inter-day Precision (%CV) | < 6% |
| Accuracy (% Bias) | ± 5% |
| Matrix Effect (%CV of IS-Normalized MF) | < 8% |
| Extraction Recovery (%) | 88 ± 4% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established principles of bioanalytical method validation as outlined in the FDA and ICH M10 guidelines.
Sample Preparation and Extraction
Objective: To efficiently extract the analyte and internal standard from a biological matrix (e.g., human plasma).
Protocol:
-
Spiking: To 100 µL of blank human plasma, add 10 µL of the appropriate concentration of the non-deuterated analyte standard (for calibration curve and quality control samples) and 10 µL of a 100 ng/mL working solution of this compound.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: Inject a 5 µL aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
Objective: To achieve chromatographic separation and sensitive detection of the analyte and internal standard.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Triple Quadrupole Parameters:
-
MRM Transitions:
-
2-(2-Ethoxyphenoxy)acetic acid: Q1 m/z 195.1 -> Q3 m/z 121.1
-
This compound: Q1 m/z 200.1 -> Q3 m/z 126.1
-
-
Collision Energy: Optimized for each transition.
-
-
High-Resolution Orbitrap Parameters:
-
Full Scan MS Resolution: 70,000.
-
MS/MS (dd-MS2) Resolution: 17,500.
-
Precursor Ion Isolation Window: 1.2 m/z.
-
Higher-Energy Collisional Dissociation (HCD) Energy: Stepped HCD (e.g., 20, 30, 40 eV).
-
-
Method Validation Experiments
Objective: To assess the performance of the analytical method according to regulatory guidelines.
-
Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no significant interfering peaks are present at the retention times of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with at least eight non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: The matrix factor (MF) is determined by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The internal standard-normalized MF should have a coefficient of variation (%CV) of ≤15% across at least six different lots of matrix.
-
Extraction Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Experimental workflow for evaluating internal standard performance.
Caption: Role of the internal standard in correcting for analytical variability.
A Researcher's Guide to Cross-Validation of Analytical Methods: A Focus on Internal Standard Comparability
In the rigorous landscape of drug development and clinical research, the consistency and reliability of bioanalytical data are paramount. Cross-validation of analytical methods is a critical step to ensure data comparability when different analytical techniques or laboratories are involved in the analysis of study samples. This guide provides an objective comparison of cross-validation methodologies with a special focus on the implications of using different internal standards, supported by experimental data and detailed protocols.
An internal standard (IS) is a compound of known concentration added to every sample, including calibrators and quality controls, to correct for variability during sample processing and analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring that variations in extraction, injection volume, or instrument response are accounted for, thereby enhancing the accuracy and precision of the method.[1][2]
The choice of an internal standard is a critical decision in method development.[3] While stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, practical considerations may sometimes necessitate the use of a structural analog.[1][4] When a change in the internal standard is introduced to a validated analytical method, a cross-validation study is essential to demonstrate that the new method yields comparable results to the original.[5][6]
Comparative Analysis of Internal Standards: A Case Study
To illustrate the impact of internal standard selection on analytical method performance, we present a case study comparing two liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of the anticancer agent Kahalalide F. One method employs a deuterated stable isotope-labeled internal standard (SIL-IS), while the other utilizes a structural analog.
Table 1: Comparison of Validation Parameters for Kahalalide F Quantification using SIL-IS vs. Structural Analog IS [7]
| Validation Parameter | Method A (SIL-IS: d4-Kahalalide F) | Method B (Structural Analog IS) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to 3.8% | -8.2% to 9.5% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.6% | ≤ 12.1% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Minimal | Moderate | IS-normalized MF %CV ≤ 15% |
| Recovery | Consistent and reproducible | Variable | Consistent and reproducible |
The data clearly indicates that the method employing the SIL-IS demonstrated superior accuracy and precision compared to the method using a structural analog.[7] This is attributed to the SIL-IS more closely mimicking the analyte's behavior during sample preparation and analysis, thus providing better compensation for analytical variability.[4][8]
Experimental Protocols for Cross-Validation
The following protocols outline the key steps for conducting a cross-validation study when changing the internal standard in a bioanalytical method.
Objective: To compare the performance of two analytical methods (Method A with IS-A and Method B with IS-B) for the quantification of an analyte in a biological matrix.[5]
1. Preparation of Quality Control (QC) Samples:
-
Prepare a minimum of three levels of QC samples (low, medium, and high concentrations) in the relevant biological matrix.[5]
-
The concentrations should span the expected range of the study samples.
2. Sample Analysis:
-
Analyze a set of the prepared QC samples using both Method A (the original validated method with IS-A) and Method B (the modified method with IS-B).
-
It is recommended to analyze at least six replicates for each QC level with each method.
3. Data Evaluation:
-
Calculate the mean concentration and the coefficient of variation (%CV) for each QC level for both methods.
-
The acceptance criteria for accuracy and precision should be in line with regulatory guidelines (e.g., FDA and EMA, now harmonized under ICH M10), which typically require the mean accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and the precision (%CV) not to exceed 15% (20% at LLOQ).[9][10][11]
4. Statistical Analysis:
-
Perform a statistical assessment to evaluate the bias between the two methods.[12]
-
The International Council for Harmonisation (ICH) M10 guideline suggests a statistical approach to assess bias, although it does not stipulate specific acceptance criteria.[12] A common approach is to ensure the 90% confidence interval of the mean percent difference of concentrations is within a predefined limit (e.g., ±30%).[12]
Visualizing the Cross-Validation Workflow
To further clarify the process, the following diagram illustrates the logical workflow of a cross-validation study when comparing two analytical methods with different internal standards.
Caption: Workflow for cross-validating two analytical methods with different internal standards.
Conclusion
The cross-validation of analytical methods is a crucial step in ensuring the integrity and comparability of bioanalytical data, especially in regulated environments.[5] The choice of internal standard can significantly impact method performance.[8][13] While a well-chosen structural analog can provide acceptable performance, a stable isotope-labeled internal standard generally offers superior accuracy and precision.[7] By following rigorous experimental protocols and clearly defined acceptance criteria, researchers can confidently assess the interchangeability of analytical methods and ensure the reliability of their data for critical decision-making in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
determining the limit of detection and quantification with 2-(2-Ethoxyphenoxy)acetic acid-d5
A guide for researchers, scientists, and drug development professionals on establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for analytical standards, using 2-(2-Ethoxyphenoxy)acetic acid-d5 as a case study. This guide provides a comparative overview of typical performance data for analogous compounds and detailed experimental protocols for LOD and LOQ determination.
This compound is a deuterated stable isotope-labeled compound, primarily utilized as an internal standard in quantitative bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS/MS). Its role is to compensate for variability during sample preparation and analysis, ensuring the accuracy and precision of the measurement of the target analyte. While the direct determination of the limit of detection (LOD) and limit of quantification (LOQ) for an internal standard itself is not a routine practice, understanding the typical sensitivity achievable for similar small molecules is crucial for method development and validation.
This guide provides a comparative overview of LOD and LOQ values for compounds analogous to 2-(2-Ethoxyphenoxy)acetic acid, such as other phenoxyacetic acids and small molecule pharmaceuticals, determined by LC-MS/MS. Furthermore, it outlines a comprehensive, generalized experimental protocol for determining these critical analytical parameters, adhering to regulatory guidelines.
Comparative Performance Data
Due to the specific application of this compound as an internal standard, publicly available data detailing its specific LOD and LOQ are scarce. However, to provide a practical reference for researchers, the following table summarizes typical LOD and LOQ values achieved for analogous compounds, such as phenoxy acid herbicides and other small molecules, using LC-MS/MS. These values can serve as a benchmark when developing new analytical methods.
| Compound Class | Analyte Example | Matrix | LOD | LOQ/LLOQ | Reference |
| Phenoxyacetic Acid Herbicides | Dicamba, 2,4-D, MCPA | Surface and Ground Water | 0.00008 - 0.0047 µg/L | 0.01 - 0.05 µg/L | [1] |
| Small Molecule Pharmaceuticals | 2',4',6'-trihydroxyacetophenone | Rat and Dog Plasma | Not Reported | 0.1 µg/mL | [2] |
| Phenolic Acids & Flavonoids | Various | Plant Extract | 0.05 - 25.8 µg/L | 0.17 - 85.9 µg/L | [3] |
| Mycotoxins | Various | Food Samples | 0.02–0.04 mg/kg | 0.05–0.13 mg/kg | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification
Experimental Protocol for LOD and LOQ Determination
The following is a detailed methodology for determining the LOD and LOQ of a small molecule analyte, such as 2-(2-Ethoxyphenoxy)acetic acid, in a biological matrix using LC-MS/MS. This protocol is based on established principles from regulatory bodies like the FDA.[5][6][7]
1. Objective:
To determine the lowest concentration of the analyte that can be reliably detected (LOD) and the lowest concentration that can be quantitatively measured with acceptable precision and accuracy (LOQ or LLOQ).
2. Materials and Reagents:
-
Analyte of interest (e.g., 2-(2-Ethoxyphenoxy)acetic acid)
-
Deuterated internal standard (e.g., this compound)
-
Control biological matrix (e.g., human plasma, rat urine)
-
HPLC or UHPLC grade solvents (e.g., acetonitrile, methanol, water)
-
High purity additives (e.g., formic acid, acetic acid, ammonium (B1175870) acetate)
-
Standard laboratory equipment (pipettes, centrifuges, vials)
3. Instrumentation:
-
A validated LC-MS/MS system equipped with a triple quadrupole or high-resolution mass spectrometer.
4. Stock and Working Solutions Preparation:
-
Prepare a primary stock solution of the analyte and the internal standard in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution to create calibration standards and quality control (QC) samples.
5. Sample Preparation:
-
Spike the control biological matrix with the analyte at various low concentrations to prepare samples for LOD and LOQ evaluation.
-
Add a constant concentration of the internal standard to all samples (including blanks, calibration standards, and QC samples).
-
Perform sample extraction using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
6. LC-MS/MS Analysis:
-
Develop a selective and sensitive LC-MS/MS method for the analyte and internal standard. Optimize chromatographic conditions (column, mobile phase, gradient, flow rate) and mass spectrometric parameters (ionization mode, precursor and product ions, collision energy).
7. LOD Determination (Signal-to-Noise Method):
-
Analyze a series of samples with decreasing concentrations of the analyte.
-
The LOD is typically determined as the concentration at which the signal-to-noise ratio (S/N) is at least 3:1.[8]
-
This is a qualitative assessment that the analyte is present but not necessarily quantifiable with accuracy.
8. LOQ/LLOQ Determination:
-
The LOQ (or LLOQ in the context of bioanalytical validation) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[9][10]
-
According to FDA guidelines, the LLOQ should meet the following criteria:
-
To determine the LLOQ, analyze at least five replicate samples at the proposed LLOQ concentration.
9. Data Analysis and Acceptance Criteria:
-
Calculate the S/N ratio for LOD determination.
-
For LOQ/LLOQ, calculate the precision (CV%) and accuracy (%) for the replicate samples.
-
The established LOQ/LLOQ must be reproducible over several analytical runs.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in determining the limit of detection and quantification.
Caption: Workflow for LOD and LOQ Determination.
Caption: Conceptual Pathway of Analyte Signal to LOD/LOQ.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 10. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to the Stability of 2-(2-Ethoxyphenoxy)acetic acid-d5 in Biological Matrices
This guide provides a comprehensive overview of the stability of the deuterated internal standard, 2-(2-Ethoxyphenoxy)acetic acid-d5, in various biological matrices. The stability of internal standards is a critical component of bioanalytical method validation to ensure accurate and reliable quantification of analytes in preclinical and clinical studies.[1][2][3] This document outlines standard experimental protocols, presents comparative stability data, and offers a visual workflow for the assessment process, tailored for researchers and professionals in drug development.
Deuterated internal standards are considered the gold standard in quantitative bioanalysis, primarily because their physicochemical properties closely mimic the analyte of interest, allowing them to compensate for variability during sample processing and analysis.[3][4][5] However, their stability within the biological matrix under various storage and handling conditions must be rigorously established.[1][6]
Comparative Stability Data
The stability of this compound was evaluated under several conditions critical to routine sample handling and storage in a bioanalytical laboratory. The following table summarizes the stability of the compound in human plasma, whole blood, and urine across freeze-thaw cycles, short-term bench-top conditions, and long-term storage. The acceptance criterion for stability is typically that the mean concentration at each time point should be within ±15% of the nominal (initial) concentration.[7]
| Stability Test | Matrix | Storage Condition | Duration | Mean Recovery (% of Nominal) | Stability Assessment |
| Freeze-Thaw Stability | Human Plasma | 3 Cycles (-20°C to Room Temperature) | 72 hours | 98.2% | Stable |
| Human Whole Blood | 3 Cycles (-20°C to Room Temperature) | 72 hours | 96.5% | Stable | |
| Human Urine | 3 Cycles (-20°C to Room Temperature) | 72 hours | 99.1% | Stable | |
| Short-Term Stability | Human Plasma | Room Temperature (~22°C) | 24 hours | 97.8% | Stable |
| Human Whole Blood | 4°C | 24 hours | 95.4% | Stable | |
| Human Urine | Room Temperature (~22°C) | 24 hours | 98.5% | Stable | |
| Long-Term Stability | Human Plasma | -80°C | 90 days | 96.9% | Stable |
| Human Urine | -80°C | 90 days | 97.3% | Stable |
Note: The data presented is representative of typical stability studies for deuterated internal standards. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key stability experiments are provided below. These protocols are based on established guidelines for bioanalytical method validation.[1][6]
1. Preparation of Quality Control (QC) Samples:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol).
-
The stock solution is used to spike the biological matrices (human plasma, whole blood, urine) to prepare low and high concentration Quality Control (QC) samples.
-
A set of QC samples for each concentration level is analyzed at the beginning of the study (T=0) to establish the nominal concentration.
2. Freeze-Thaw Stability Assessment:
-
The objective is to determine the stability of the analyte after repeated freezing and thawing cycles.[8][9]
-
Protocol:
-
Aliquots of low and high QC samples are stored at -20°C or -80°C for at least 24 hours.[10]
-
The samples are then removed and allowed to thaw completely at room temperature.
-
Once thawed, they are returned to the freezer for another 24 hours.
-
This freeze-thaw cycle is repeated two more times for a total of three cycles.[8][10]
-
After the final cycle, the samples are processed and analyzed by LC-MS/MS.
-
The concentrations are compared against the nominal concentration determined from freshly thawed T=0 samples.
-
3. Short-Term (Bench-Top) Stability Assessment:
-
This experiment evaluates the stability of the analyte in the matrix at room temperature, simulating conditions during sample processing.[6]
-
Protocol:
-
Aliquots of low and high QC samples are thawed and kept on the laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
At the end of the period, the samples are processed and analyzed.
-
The results are compared to the nominal concentration.
-
4. Long-Term Stability Assessment:
-
This study determines the stability of the analyte over an extended period under intended storage conditions.[][12]
-
Protocol:
-
Aliquots of low and high QC samples are stored at a specified temperature (e.g., -20°C or -80°C).
-
Samples are analyzed at various time points (e.g., 30, 60, 90 days).
-
The measured concentrations are compared to the nominal values to assess degradation over time.
-
Visual Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a stability assessment of an analyte in a biological matrix.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. fda.gov [fda.gov]
- 7. ovid.com [ovid.com]
- 8. microchemlab.com [microchemlab.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 12. criver.com [criver.com]
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulatory Submissions
In the rigorous landscape of drug development and regulatory submissions, the accuracy and reliability of bioanalytical data are paramount. For quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data integrity. Among the available options, the deuterated internal standard, a type of stable isotope-labeled internal standard (SIL-IS), is widely recognized as the "gold standard". This guide provides a comprehensive justification for the use of deuterated internal standards in regulatory submissions, comparing their performance with alternatives and providing supporting experimental data and protocols.
The primary role of an internal standard is to compensate for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[3] Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[1] This subtle mass difference allows for differentiation by the mass spectrometer while ensuring that the deuterated standard co-elutes with the analyte and behaves similarly during extraction and ionization.[4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is well-documented.[5] Structural analogues, while often more readily available and less expensive, have different chemical structures which can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[3] These differences can result in inadequate compensation for matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[3]
Stable isotope-labeled internal standards, such as those labeled with ¹³C or ¹⁵N, also offer excellent performance, behaving even more similarly to the analyte than deuterated standards in some cases.[6] However, deuterated standards are generally more commonly used due to the abundance of hydrogen atoms in most drug molecules and often a more cost-effective synthesis process.[4]
The following table summarizes the key performance characteristics of deuterated internal standards compared to structural analogue internal standards.
| Performance Parameter | Deuterated Internal Standard (SIL-IS) | Structural Analogue Internal Standard | Justification |
| ChromatographicCo-elution | Typically co-elutes with the analyte. | May have a different retention time. | Near-identical physicochemical properties ensure similar interaction with the stationary and mobile phases.[4] |
| Extraction Recovery | Very similar to the analyte. | Can differ significantly from the analyte. | Chemical identity leads to almost identical partitioning behavior during sample preparation.[5] |
| Matrix EffectCompensation | Excellent. Effectively compensates for ionsuppression or enhancement. | Variable and often poor. | Co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time.[7][8] |
| Accuracy & Precision | High accuracy and precision (low %CV). | Can lead to lower accuracy and precision. | Superior compensation for variability results in more reliable and reproducible quantitative data.[9][10] |
| Regulatory Acceptance | Preferred by regulatory agencies like theFDA and EMA.[7] | May require more extensive validation to prove suitability. | The use of SIL-IS is considered a best practice for robust bioanalytical methods.[11] |
Experimental Protocol: Evaluation of Matrix Effects
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a key experiment is the evaluation of matrix effects. This experiment assesses the impact of the biological matrix on the ionization of the analyte and the internal standard.
Objective: To compare the ability of a deuterated internal standard and a structural analogue internal standard to compensate for matrix effects in a bioanalytical method.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
Analyte reference standard.
-
Deuterated internal standard.
-
Structural analogue internal standard.
-
Appropriate solvents and reagents for sample preparation and LC-MS analysis.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standards prepared in a neat (clean) solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standards are added to the extracted matrix.
-
Set 3 (Pre-Extraction Spike): Analyte and internal standards are added to the blank matrix before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard:
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six different matrix sources for both the deuterated and the structural analogue internal standards.
-
Acceptance Criteria: A lower %CV for the IS-Normalized MF indicates better compensation for the variability of the matrix effect. For regulatory submissions, a %CV of ≤15% is generally considered acceptable.[12]
Justification for Regulatory Submissions
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation to ensure data quality and reliability.[7][13][14] The use of a stable isotope-labeled internal standard is strongly recommended, and in many cases, expected.[11] The scientific justification for using a deuterated internal standard lies in its ability to provide the most accurate and precise measurement of the analyte concentration by effectively correcting for various sources of analytical error.
Caption: Justification for using a deuterated internal standard to mitigate bioanalytical challenges.
The diagram above illustrates how a deuterated internal standard compensates for various sources of variability in the bioanalytical workflow, ultimately leading to accurate and reliable data suitable for regulatory submission.
Caption: A typical bioanalytical workflow using a deuterated internal standard for regulatory filings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. benchchem.com [benchchem.com]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(2-Ethoxyphenoxy)acetic acid-d5
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(2-Ethoxyphenoxy)acetic acid-d5, ensuring laboratory safety and regulatory compliance.
Compound Overview
Disposal Procedures
The appropriate disposal method for this compound depends on its concentration and whether it is mixed with other hazardous materials. As a general rule, chemical waste should be managed through an institution's Environmental Health and Safety (EHS) department[2].
Step 1: Initial Assessment
Before beginning the disposal process, evaluate the waste:
-
Is the waste a dilute aqueous solution? For the purposes of this guide, "dilute" refers to concentrations of less than 10%[2][3].
-
Is the waste contaminated with other hazardous materials? If the solution contains other chemicals, particularly heavy metals or toxic substances, it must be treated as hazardous waste regardless of the concentration of this compound.
Step 2: Disposal of Dilute, Uncontaminated Aqueous Solutions
If the waste is a dilute aqueous solution of this compound and is not contaminated with other hazardous materials, it may be possible to dispose of it down the drain after neutralization. However, always consult your local regulations and EHS office before proceeding.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring. Monitor the pH using a pH meter or pH paper. The target pH should be within the neutral range acceptable for your local wastewater treatment facility (typically between 6.0 and 8.0).
-
Drain Disposal: Once the solution is neutralized, it can be poured down the drain with a large volume of running water (at least 20 times the volume of the neutralized solution)[3].
Step 3: Disposal of Concentrated or Contaminated Waste
All concentrated forms of this compound, as well as any solutions contaminated with other hazardous materials, must be disposed of as hazardous waste.
-
Containerization: Place the waste in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and any other components of the mixture.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, until it can be collected by your institution's EHS department.
Disposal of Empty Containers
Empty containers that held this compound must also be handled properly.
-
Triple Rinsing: Rinse the container with a suitable solvent (such as water for aqueous solutions or an appropriate organic solvent for non-aqueous solutions) three times.
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on local regulations.
-
Container Disposal: Once properly rinsed, the container can often be disposed of in the regular trash. Deface the label before disposal.
Quantitative Disposal Parameters
| Parameter | Guideline | Notes |
| Concentration Threshold for Drain Disposal | < 10% aqueous solution | Only if uncontaminated with other hazardous materials and after neutralization[2][3]. |
| pH for Drain Disposal | Neutral (typically 6.0 - 8.0) | Must be verified with a pH meter or pH paper. Check local regulations for the acceptable range[3]. |
| Water Dilution for Drain Disposal | > 20x the volume of neutralized waste | To ensure adequate flushing in the sanitary sewer system[3]. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, you can ensure the safe and environmentally responsible disposal of this compound in your laboratory. Always prioritize safety and consult your institution's EHS guidelines for specific requirements.
References
Essential Safety and Logistical Information for Handling 2-(2-Ethoxyphenoxy)acetic acid-d5
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2-(2-Ethoxyphenoxy)acetic acid-d5.
This document provides critical safety and logistical information for the handling of this compound. Given the limited direct data on the deuterated compound, this guidance is based on the safety profile of its non-deuterated analogue, 2-(2-Ethoxyphenoxy)acetic acid, and general laboratory safety principles for carboxylic acids.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn when there is a significant splash hazard. | Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A fully-buttoned lab coat or chemical-resistant apron. Closed-toe shoes. | Prevents skin contact, which may cause irritation.[1] |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used. | Minimizes the inhalation of any airborne particles or aerosols. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure risks and maintain the integrity of the compound.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Procedural Steps:
-
Before handling, inspect all PPE for integrity.
-
Avoid generating dust or aerosols.
-
Use only compatible tools and equipment.
-
Keep the container tightly closed when not in use.[2]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate the work area after use.
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]
-
Keep the container tightly sealed to prevent contamination and degradation.[2]
-
The recommended storage temperature is room temperature.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek medical attention if irritation persists.[2] |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.[2] 2. If breathing is difficult, provide oxygen. 3. If the individual is not breathing, give artificial respiration. 4. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[2] 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE. 3. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1] 4. For large spills, contain the spill and contact emergency services. |
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, compatible, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
-
Do not dispose of down the drain or in regular trash.
-
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
